2-Fluoro-3-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWCJLTQZQLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392058 | |
| Record name | 2-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-20-7 | |
| Record name | 2-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-methoxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts distinct physicochemical properties that are advantageous for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities with a focus on relevant signaling pathways.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences its reactivity, acidity, and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| CAS Number | 137654-20-7 | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 155-164 °C | [3][4] |
| Boiling Point (Predicted) | 296.6 ± 20.0 °C | [5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.15 ± 0.10 | [5] |
| Solubility | Moderately soluble in polar solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, acetone-d₆) | δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) | [4] |
| ¹⁹F NMR (300 MHz, acetone-d₆) | δ -134.04 (m) | [4] |
| Mass Spectrum (ESI+) | m/z 171 [M+H]⁺ | [4] |
| Infrared (IR) Spectroscopy | Expected Peaks: Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the ortho-lithiation of 2-fluoroanisole followed by carboxylation.[4]
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexane)
-
2-Fluoroanisole
-
Dry ice (solid CO₂)
-
Water
-
Ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous THF (300 mL) in a flask and cool the mixture to -78 °C.
-
Slowly add a 1.6 M hexane solution of n-butyllithium (172 mL, 275 mmol) dropwise to the cooled mixture. Continue stirring for 15 minutes after the addition is complete.
-
Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue stirring at -78 °C for 1.8 hours.
-
Slowly pour the reaction mixture into a flask containing an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water (250 mL) to dilute the mixture and separate the organic layer by extraction with ether (160 mL).
-
Acidify the aqueous layer with concentrated HCl to a pH of less than 2, which will precipitate the product.
-
Collect the solid precipitate by filtration to yield this compound as a yellow solid.
Caption: Synthetic workflow for this compound.
Analytical Methods
A general reversed-phase HPLC method can be employed for the purity analysis of this compound.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 274 nm |
| Injection Volume | 10 µL |
Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.
Derivatization Protocol (Silylation):
-
Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., pyridine).
-
Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS system.
Potential Biological Activity and Signaling Pathways
Fluorinated benzoic acids are a well-established class of compounds in drug discovery, often exhibiting anti-inflammatory and anticancer properties. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Anti-inflammatory Activity via COX Inhibition
Many fluorinated benzoic acids act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Potential inhibition of the COX pathway by this compound.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay A common method to assess COX inhibition is to measure the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).[7]
-
Enzyme Preparation: Obtain or purify COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a multi-well plate, combine the COX enzyme, a buffer solution, and the test compound (this compound) at various concentrations.
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate to allow for the production of prostaglandins.
-
Quantification: Use a PGE₂ ELISA kit to quantify the amount of PGE₂ produced in each well.
-
Analysis: Compare the PGE₂ levels in the presence of the test compound to a control to determine the inhibitory activity.
Anticancer Activity via Apoptosis Induction
Certain fluorinated benzoic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.
Caption: Potential induction of the intrinsic apoptosis pathway.
Experimental Protocol: Caspase-3 Activity Assay A fluorometric assay can be used to measure the activity of caspase-3, a key executioner caspase in apoptosis.[3][4]
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
Reaction Setup: In a microplate, combine the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. Cleavage of the substrate by active caspase-3 will release the fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Quantify the caspase-3 activity by calculating the rate of fluorescence increase.
Safety and Handling
This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block in chemical and pharmaceutical research. Its distinct chemical properties, arising from its fluorine and methoxy substituents, make it a promising scaffold for the development of new molecules with potential therapeutic applications, particularly in the areas of inflammation and oncology. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this compound. Further research into its specific interactions with biological targets will be crucial in fully elucidating its therapeutic potential.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzoic Acid (CAS: 137654-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxybenzoic acid, with the CAS number 137654-20-7, is a fluorinated aromatic carboxylic acid that serves as a key building block in modern organic synthesis and medicinal chemistry. Its strategic substitution with a fluorine atom and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physicochemical and spectroscopic properties, a detailed synthesis protocol, and the applications of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing essential information for its handling, characterization, and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 137654-20-7 | [2][4][5] |
| Molecular Formula | C₈H₇FO₃ | [2][4][5] |
| Molecular Weight | 170.14 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 160 - 164 °C | |
| Purity | >98.0% (GC) | |
| Storage | Room Temperature | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (300 MHz, acetone-d₆) δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) | |
| ¹⁹F NMR | (300 MHz, acetone-d₆) δ -134.04 (m) | |
| Mass Spectrum | (ESI+): m/z 171 [M+H]⁺ | |
| ¹³C NMR | Experimental data not readily available in the reviewed literature. Predicted shifts can be estimated using computational software. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the ortho-lithiation of 2-fluoroanisole followed by carboxylation with carbon dioxide (dry ice).
Experimental Protocol
Materials:
-
2-Fluoroanisole
-
Potassium tert-butoxide
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Nitrogen gas atmosphere
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under a nitrogen atmosphere, a solution of potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous tetrahydrofuran (300 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
A 1.6 M solution of n-butyllithium in hexanes (172 mL, 275 mmol) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes after the addition is complete.
-
2-Fluoroanisole (31.35 g, 248 mmol) is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred at this temperature for 1.8 hours.
-
Upon completion of the reaction, the mixture is slowly poured into a flask containing an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature gradually.
-
Water (250 mL) is added to the flask to dissolve the salts.
-
The aqueous layer is washed with diethyl ether (160 mL) to remove any unreacted starting material.
-
The aqueous layer is then carefully acidified to a pH of less than 2 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
The solid precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold water and dried to yield this compound as a yellow solid.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.
Pharmaceutical Development
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its use in the development of compounds targeting inflammatory diseases.[1] The fluorine and methoxy groups can be strategically employed to modulate the biological activity and pharmacokinetic properties of the final drug candidates.
Organic Synthesis
In organic chemistry, this compound serves as a foundational building block. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a wide range of synthetic possibilities. The electronic effects of the fluorine and methoxy substituents also influence the regioselectivity of further reactions on the aromatic ring, allowing for the controlled synthesis of complex molecular architectures.[1][3]
Role as a Chemical Precursor
The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of more complex molecules.
Caption: Role as a chemical precursor.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 137654-20-7) is a valuable and versatile building block in organic synthesis, with significant applications in the development of new pharmaceuticals. Its unique structural features and reactivity provide chemists with a powerful tool for the construction of complex molecular architectures. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical compound.
References
Spectroscopic Profile of 2-Fluoro-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The spectroscopic data for 2-Fluoro-3-methoxybenzoic acid and its isomers are summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.46 | ddd | 6.0, 1.8, 1.4 | Aromatic CH |
| 7.36 | dt | 1.6, 8.1 | Aromatic CH |
| 7.20 | dt | 1.4, 8.1 | Aromatic CH |
| 3.92 | s | - | -OCH₃ |
Solvent: acetone-d₆, Spectrometer frequency: 300 MHz
¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| -134.04 | m |
Solvent: acetone-d₆, Spectrometer frequency: 300 MHz
¹³C NMR Data for 3-Fluoro-4-methoxybenzoic acid (for comparison)
| Chemical Shift (δ) ppm |
| 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 |
Note: This data is for the isomer 3-Fluoro-4-methoxybenzoic acid and is provided as a reference for the expected chemical shift regions.
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands for Benzoic Acid Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium to Weak | C=C stretch (Aromatic ring) |
| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |
| 1250-1000 | Strong | C-O stretch (Aryl ether) |
| ~920 | Broad, Medium | O-H bend (Out-of-plane) |
Note: This table represents typical IR absorption bands for benzoic acid derivatives. An experimental spectrum for this compound is not available.
Mass Spectrometry (MS)
Mass Spectral Data for this compound
| m/z | Ion |
| 171 | [M+H]⁺ |
Ionization method: Electrospray Ionization (ESI), positive ion mode.
Predicted Mass Spectral Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.04520 |
| [M+Na]⁺ | 193.02714 |
| [M-H]⁻ | 169.03064 |
Source: PubChemLite. These values are predicted and may differ slightly from experimental results.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation : Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data Analysis : The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer is a common choice for the analysis of polar molecules like carboxylic acids.
-
Data Acquisition : The sample solution is introduced into the ion source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The data is collected in either positive or negative ion mode.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A general workflow for spectroscopic analysis.
An In-depth Technical Guide on the Biological Activity of 2-Fluoro-3-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 2-Fluoro-3-methoxybenzoic acid is limited in publicly available literature. This guide provides a comprehensive overview of its potential applications based on the known biological activities of its isomers and structurally related fluorinated compounds. It serves as a resource for directing future research into the therapeutic potential of derivatives synthesized from this compound.
Introduction
This compound (CAS: 137654-20-7) is an aromatic carboxylic acid featuring a fluorine atom and a methoxy group.[1] Such fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacological profiles.[2] While this compound is primarily recognized as a versatile chemical intermediate in organic synthesis,[3] the established biological activities of its analogs suggest its potential as a valuable scaffold for the development of novel therapeutic agents.
Potential Therapeutic Applications Based on Structurally Related Compounds
The utility of this compound as a precursor can be inferred from the biological activities documented for its isomers and other fluorinated derivatives. These compounds have been investigated for a range of therapeutic effects, indicating promising avenues for the development of novel drugs derived from this scaffold.
-
Anticancer Activity: The isomer 2-Fluoro-4-methoxybenzoic acid is utilized as a building block in the synthesis of anticancer agents.[4] The strategic placement of fluorine is a key feature in many modern oncology drugs. For example, fluorinated β-lactam analogs have demonstrated potent antiproliferative activity against human breast cancer cells by targeting tubulin polymerization.[5] Moreover, derivatives of the widely-used fluoroquinolone antibiotics are being explored as anticancer agents due to their ability to inhibit DNA topoisomerase II, a critical enzyme for cell replication.[6]
-
Antimicrobial Properties: Several fluorinated benzoic acid derivatives exhibit antimicrobial effects. The isomer 2-Fluoro-4-methoxybenzoic acid has shown activity against the bacterium Escherichia coli and the fungus Candida albicans.[4] Another isomer, 3-Fluoro-4-methoxybenzoic acid, serves as a precursor for oxadiazoles, a class of compounds investigated for antimicrobial applications.[7] The incorporation of fluorine into flavonoid and quinolone structures is a well-established strategy for enhancing their antibacterial and antifungal potency.[8][9][10]
-
Anti-inflammatory Effects: 2-Fluoro-4-methoxybenzoic acid is also employed as an intermediate in the synthesis of anti-inflammatory drugs.[4] This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways.
-
Neuroprotective Potential: There is growing interest in fluorinated compounds for the treatment of neurodegenerative diseases. For instance, fluorinated flavones have been reported to possess neuroprotective properties.[11] Furthermore, derivatives of 3-Fluoro-4-methoxybenzoic acid have been synthesized and investigated as potential treatments for Alzheimer's disease.[7]
Quantitative Biological Data for Structurally Related Compounds
The following table presents quantitative data for several biologically active compounds that are either isomers or potential derivatives of fluorinated benzoic acids. It is important to emphasize that this data does not correspond to this compound itself but illustrates the potency that can be achieved with this class of molecules.
| Compound/Derivative Class | Biological Target/Assay | Test System | Activity Metric | Value | Reference(s) |
| 3-Fluoro-β-lactam analog (Compound 32) | Anticancer | MCF-7 (human breast cancer cells) | IC₅₀ | 0.075 µM | [5] |
| 3-Fluoro-β-lactam analog (Compound 33) | Anticancer | MCF-7 (human breast cancer cells) | IC₅₀ | 0.095 µM | [5] |
| 3-Fluoro-β-lactam analog (Compound 32) | Anticancer | Hs578T (triple-negative breast cancer cells) | IC₅₀ | 0.033 µM | [5] |
| 2-Phenoxybenzamide derivative | Antiplasmodial | Plasmodium falciparum NF54 strain | IC₅₀ | 0.2690 µM | [12] |
| Quercetin glycoside (Compound 3) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 14.38 µM | [13] |
| Quercetin glycoside (Compound 4) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 14.38 µM | [13] |
| Kaempferol derivative (Compound 14) | Anti-inflammatory (Nitric Oxide Production) | BV-2 microglial cells | IC₅₀ | 17.44 µM | [13] |
Experimental Protocols: A Representative Method
Given the lack of specific biological studies on this compound, a general experimental protocol for evaluating the in vitro anticancer activity of a novel synthetic compound is provided below. This method is widely used to determine the cytotoxic effects of new chemical entities on cancer cell lines.
In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line, which reflects its potency in inhibiting cell proliferation.
Materials:
-
Selected human cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Phosphate-buffered saline (PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Methodology:
-
Cell Plating: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing vehicle (e.g., 0.5% DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Conceptual Frameworks
The following diagrams illustrate the context in which this compound and its derivatives are relevant in the field of drug discovery and development.
Caption: Role of this compound as an intermediate in the drug discovery pipeline.
Caption: A generalized signaling pathway potentially modulated by a bioactive derivative.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxybenzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities that are of profound interest in drug discovery and development. The strategic incorporation of a fluorine atom and a methoxy group onto the benzoic acid scaffold imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by detailed experimental protocols and quantitative data.
Chemical Properties and Synthesis
This compound (CAS RN: 137654-20-7) is a white to light yellow crystalline solid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol . Its synthesis can be achieved through various routes, with a common method involving the ortho-lithiation of 2-fluoroanisole followed by carboxylation with dry ice.
General Synthesis of this compound Amide Derivatives
A prevalent method for synthesizing bioactive amide derivatives of this compound involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The presence and position of the fluoro and methoxy groups, along with the nature of the substituents on the amide or ester functionalities, play a crucial role in determining the biological potency and selectivity of these compounds.
Anticancer Activity
Several analogs of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, a critical process for cell division.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [1] |
| 2 | 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1] |
| 3 | Phenylsulfonylhydrazone Hybrid | MCF-7 (Breast) | 4.0 | [2] |
| 4 | Phenylsulfonylhydrazone Hybrid | MDA-MB-231 (Breast) | 4.7 | [2] |
| 5 | Fluorinated Benzofuran | HCT116 (Colorectal) | 19.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated benzoic acid derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity of Fluorinated Benzoic Acid Analogs
| Compound ID | Derivative Type | Assay/Target | IC₅₀ (µM) | Reference |
| 6 | Fluorinated Benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [4] |
| 7 | Fluorinated Benzofuran | CCL2 Inhibition | 1.5 - 19.3 | [4] |
| 8 | Fluorinated Benzofuran | Nitric Oxide Inhibition | 2.4 - 5.2 | [4] |
| 9 | Fluorinated Benzofuran | PGE₂ Inhibition | 1.1 - 20.5 | [4] |
| 10 | 4-Fluorpyrazole Hybrid | Bradykinin B1 Receptor | 0.023 | [5] |
Antimicrobial Activity
Certain derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.
Table 3: Antimicrobial Activity of Fluorinated Benzoic Acid Analogs
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 11 | 2-Sulfonyl Benzoxazole | Staphylococcus aureus | 15.6 - 500 | [6] |
| 12 | 2-Sulfonyl Benzoxazole | Bacillus subtilis | 15.6 - 500 | [6] |
| 13 | 2-Sulfonyl Benzoxazole | Escherichia coli | 15.6 - 500 | [6] |
| 14 | Fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for the synthesis of a key intermediate and for a fundamental biological assay.
Synthesis of this compound
Materials:
-
2-Fluoroanisole
-
Potassium tert-butoxide
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (concentrated)
-
Ether
Procedure:
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 eq) in anhydrous THF and cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution and stir for 15 minutes.
-
Add 2-fluoroanisole (1.0 eq) to the reaction mixture and continue stirring at -78 °C for 1.5-2 hours.
-
Slowly pour the reaction mixture into a flask containing an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water to the mixture and separate the aqueous layer.
-
Wash the aqueous layer with ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the formation of microtubules, a key mechanism for many anticancer agents.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Nocodazole, Paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute the tubulin protein in G-PEM buffer to a final concentration of 2-3 mg/mL and keep on ice.
-
Prepare serial dilutions of the test compounds and controls in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Pre-warm the 96-well plate to 37 °C.
-
Add the test compounds, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add the ice-cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.
-
Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and optimization.
Tubulin Polymerization Inhibition Pathway
As mentioned, a key anticancer mechanism for some this compound analogs is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by this compound analogs.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some fluorinated aromatic compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Synthesis and Screening
The overall process of developing and evaluating new this compound derivatives can be visualized as a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the development of bioactive derivatives.
This compound and its analogs are a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on elucidating the precise molecular targets and signaling pathways for a broader range of derivatives to facilitate the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, physicochemical properties, and relevant biological context of 2-Fluoro-3-methoxybenzoic acid. The information is intended to support laboratory safety and guide research and development activities involving this compound.
Physicochemical and Hazard Information
This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and methoxy group influences its chemical reactivity and potential biological activity.[1][2] It is a white to light yellow crystalline powder.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3][4] |
| CAS Number | 137654-20-7 | [3][5] |
| Melting Point | 155-160 °C | [6] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >98.0% (GC) |
Hazard Identification and GHS Classification
This compound and structurally similar compounds are classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.[4][7][8]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram: GHS07 (Exclamation Mark)
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to mitigate risks of exposure.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[9] | Nitrile rubber (NBR) gloves.[10] | Fully buttoned lab coat.[9] | Use in a chemical fume hood. If not available, an N95-rated respirator is required. |
| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if splashing is likely. | Nitrile rubber (NBR) gloves. | Chemical-resistant apron over a lab coat. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile rubber (NBR) gloves. | Chemical-resistant apron over a lab coat. | All operations must be performed within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile rubber (NBR) gloves. | Lab coat. | Use in a well-ventilated area. A chemical fume hood is recommended. |
Hygiene Practices
-
Avoid creating dust when handling the solid material.[12]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]
-
Do not eat, drink, or apply cosmetics in the laboratory.[14]
-
Remove and wash contaminated clothing before reuse.[7]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor/physician.[7] |
| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |
| Ingestion | Clean mouth with water. Get medical attention.[7] |
Spills and Waste Disposal
-
Spills: In case of a spill, evacuate the area. For solid spills, moisten the material first or use a HEPA-filter vacuum for clean-up to avoid generating dust. Place the spilled material into a sealed, labeled container for disposal.[15] Do not wash spills into the sewer.[15]
-
Waste Disposal: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[14] Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department.[14]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-fluoroanisole.[6]
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexane)
-
2-Fluoroanisole
-
Dry ice
-
Water
-
Ether
-
Concentrated hydrochloric acid
Procedure:
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous THF (300 mL) in a flask equipped for low-temperature reactions.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.6 M solution of n-butyllithium in hexane (172 mL, 275 mmol) dropwise to the cooled mixture.
-
Continue stirring for 15 minutes after the addition is complete.
-
Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue to stir at -78 °C for 1.8 hours.
-
Upon completion of the reaction, slowly pour the mixture into a 2 L Erlenmeyer flask containing dry ice.
-
Allow the mixture to gradually warm to room temperature.
-
Add water (250 mL) to dilute the mixture.
-
Separate the organic layer by extraction with ether (160 mL).
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2, which will cause a solid to precipitate.
-
Collect the precipitated solid by filtration to yield this compound as a yellow solid.
Purification by Recrystallization
This general protocol for recrystallization can be adapted to purify crude this compound.[16]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely. Use boiling chips for smooth boiling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to remove any residual solvent.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the analysis of fluorobenzoic acids that can be adapted for this compound.[12][17]
Instrumentation and Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples for analysis.
Biological Activity and Signaling Pathways
FcεRI Signaling Pathway in Mast Cells
The diagram below illustrates the key steps in the FcεRI signaling pathway and the inhibitory effect of 2-Hydroxy-3-methoxybenzoic acid.
Caption: FcεRI signaling pathway in mast cells and points of inhibition by 2-Hydroxy-3-methoxybenzoic acid.
Experimental and Safety Workflows
General Laboratory Workflow for Handling this compound
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 137654-20-7 [daltonresearchmolecules.com]
- 6. This compound | 137654-20-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. csub.edu [csub.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. cdc.gov [cdc.gov]
- 15. nj.gov [nj.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-3-methoxybenzoic Acid for Researchers and Drug Development Professionals
An in-depth overview of the sourcing, synthesis, and applications of 2-Fluoro-3-methoxybenzoic acid, a key building block in modern medicinal chemistry.
This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound (CAS No. 137654-20-7). It covers reliable suppliers, pricing considerations, a detailed plausible synthesis protocol, and its significant applications in pharmaceutical research, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Suppliers and Procurement
This compound is available from a range of chemical suppliers. While pricing is often subject to quotation and purity requirements, the following table summarizes key suppliers and available data for this compound. Purity levels for research and development purposes are typically high, often exceeding 98%.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |
| TCI America | 137654-20-7 | >98.0% (GC) | C₈H₇FO₃ | 170.14 | White to light yellow powder or crystal. |
| Chem-Impex | 137654-20-7 | ≥ 98% (GC) | C₈H₇FO₃ | 170.14 | Store at room temperature.[1] |
| Santa Cruz Biotechnology | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | For research use only.[2] |
| Dalton Research Molecules | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | Available as a building block.[3] |
| ChemicalBook | 137654-20-7 | - | - | - | Lists numerous suppliers from China, India, etc. |
| Taizhou Volsen Chemical Co., Ltd. | 137654-20-7 | - | C₈H₇FO₃ | 170.14 | Manufacturer of fluorine-containing benzoic acid.[4] |
Synthesis Protocol
Reaction Scheme:
A plausible reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve methyl 2-fluoro-3-methoxybenzoate in methanol (e.g., 10 volumes).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 4 equivalents in 2 volumes of water) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure.
-
Acidification: Dissolve the resulting residue in water and adjust the pH to approximately 4 with a 1N HCl solution.
-
Precipitation and Filtration: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with water (e.g., 3 x 5 volumes) and dry to yield this compound.
This method is analogous to the synthesis of 4-fluoro-3-methoxybenzoic acid, which has been reported to yield a high purity product.[5]
Applications in Drug Discovery and Organic Synthesis
Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acyl chlorides, providing a versatile handle for synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reactions:
A particularly important application of derivatives of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, especially for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.
The corresponding boronic acid or boronic ester of this compound can be coupled with a variety of aryl or heteroaryl halides or triflates. The electronic properties imparted by the fluorine and methoxy groups can influence the reactivity and selectivity of the coupling reaction.
The general workflow for such a reaction is depicted below:
A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction is a cornerstone of modern synthetic chemistry and is widely used in the pharmaceutical industry to construct complex molecular architectures. The use of bench-stable potassium organotrifluoroborates as coupling partners in Suzuki-Miyaura reactions has also gained significant interest. These reagents are often more stable than the corresponding boronic acids and can lead to higher yields in cross-coupling reactions.
Signaling Pathways
Currently, there is no specific, publicly available research that directly implicates this compound in a particular signaling pathway. Its primary role in the scientific literature is as a synthetic intermediate for the creation of more complex molecules that may have biological activity. Researchers would typically use this compound to synthesize a library of derivatives which would then be screened for their effects on various biological targets and signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Characterization of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Fluoro-3-methoxybenzoic acid. The protocols outlined below are intended to assist in the confirmation of identity, purity assessment, and structural elucidation of this compound, which is a valuable building block in pharmaceutical and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 155-160 °C[1] |
| CAS Number | 137654-20-7 |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in reaction mixtures or final products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust method for the analysis of this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities. A typical scouting gradient is shown in Table 2.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of similar aromatic acids, a primary detection wavelength of 254 nm is recommended. A secondary wavelength, if a DAD is used, can be set at the compound's UV maximum.
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Expected Results: The retention time of this compound will depend on the specific column and exact gradient conditions. However, it is expected to elute as a sharp, well-defined peak. The purity can be assessed by calculating the peak area percentage.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is required prior to analysis. Methylation of the carboxylic acid group to form the corresponding methyl ester is a common and effective derivatization strategy.
Experimental Protocol: GC-MS Analysis (after Derivatization)
-
Derivatization (Methyl Ester Formation):
-
Accurately weigh approximately 1-2 mg of this compound into a reaction vial.
-
Add 1 mL of a 10% solution of Boron Trifluoride in Methanol (BF₃-MeOH).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: A typical temperature program is provided in Table 3.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Table 3: GC Oven Temperature Program
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 80 | 2 | - |
| Ramp 1 | 250 | 5 | 10 |
Expected Results: The methyl ester of this compound will elute as a single peak. The mass spectrum will show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃, m/z 153) and the carbomethoxy group (-COOCH₃, m/z 125).
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis (ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Expected Spectral Features: The IR spectrum is expected to show characteristic absorption bands as listed in Table 4.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1470 | C=C (Aromatic Ring) | Stretching |
| ~1250 | C-O (Carboxylic Acid & Ether) | Stretching |
| ~1100 | C-F | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine-19 NMR spectrum.
-
Expected NMR Data: The expected chemical shifts and multiplicities for the different nuclei are summarized in Table 5.
Table 5: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 | Singlet, broad | -COOH |
| ~7.5 - 7.1 | Multiplet | Aromatic protons | |
| ~3.9 | Singlet | -OCH₃ | |
| ¹³C | ~165 | Singlet | -COOH |
| ~160 - 110 | Multiple signals | Aromatic carbons | |
| ~56 | Singlet | -OCH₃ | |
| ¹⁹F | ~ -134 | Multiplet | Aromatic C-F |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific spectrometer frequency. The provided data is based on typical values for similar compounds and available data for this compound[1].
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for the characterization of this compound.
Summary
The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound. HPLC is well-suited for routine purity analysis, while GC-MS, after derivatization, offers an alternative method for both qualitative and quantitative assessment. IR and NMR spectroscopy are indispensable for the definitive structural confirmation of the compound. The application of these detailed protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality and identity of this compound in their work.
References
Application Notes and Protocols for 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reaction mechanisms and kinetics for 2-Fluoro-3-methoxybenzoic acid. Due to a lack of specific literature on this compound, the following protocols and data are based on established principles of organic chemistry and studies on analogous substituted benzoic acids.
Overview of Reactivity
This compound is a substituted aromatic carboxylic acid. Its reactivity is primarily centered around the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group, in addition to the meta-directing carboxylic acid group, creates a unique electronic environment that influences its reaction pathways.
Key Reactive Sites:
-
Carboxylic Acid Group: Undergoes typical reactions such as esterification, amidation, and conversion to acyl chlorides.
-
Aromatic Ring: Susceptible to electrophilic and potentially nucleophilic aromatic substitution, with the position of substitution dictated by the combined directing effects of the fluoro, methoxy, and carboxyl substituents.
Reactions of the Carboxylic Acid Group
Fischer-Speier Esterification
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use an excess of the alcohol or remove water as it is formed.
Reaction Scheme:
Proposed Reaction Mechanism:
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the final ester product.
Application Notes and Protocols for Reactions Involving 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations involving 2-Fluoro-3-methoxybenzoic acid. This versatile building block is a valuable starting material in the synthesis of a range of biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzoic acid scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it a compound of interest in medicinal chemistry.[1] The protocols outlined below detail procedures for the synthesis of key intermediates, which are foundational for the development of novel therapeutics, including inhibitors of viral proteases, modulators of calpain activity, and inhibitors of prostaglandin synthesis.
Key Applications:
-
Synthesis of Acyl Halides: Conversion to the highly reactive acyl chloride for subsequent nucleophilic acyl substitution reactions, such as amide and ester formation.
-
Amine Synthesis via Curtius Rearrangement: A reliable method for converting the carboxylic acid to a protected amine, a crucial functional group in many pharmaceutical compounds.
-
Electrophilic Aromatic Substitution: Bromination of the aromatic ring to introduce a handle for further functionalization, for example, through cross-coupling reactions.
Synthesis of 2-Fluoro-3-methoxybenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using oxalyl chloride. The resulting 2-fluoro-3-methoxybenzoyl chloride is a reactive intermediate for various coupling reactions.
Experimental Protocol:
A solution of this compound in dichloromethane (CH₂Cl₂) is cooled to 0°C under an inert atmosphere (e.g., argon).[2][3] A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride.[2][3] The reaction mixture is then allowed to warm to room temperature and stirred for one hour.[2][3] The progress of the reaction can be monitored by the cessation of gas evolution. Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-fluoro-3-methoxybenzoyl chloride, which can often be used in the next step without further purification.[2][3]
Quantitative Data:
| Reagent/Parameter | Quantity/Value | Reference |
| This compound | 2 g (0.012 mol) | [2][3] |
| Dichloromethane (CH₂Cl₂) | 20 mL | [2][3] |
| Dimethylformamide (DMF) | 5 drops (catalytic) | [2][3] |
| Oxalyl chloride | 5.09 mL (0.059 mol) | [2][3] |
| Reaction Temperature | 0°C to room temperature | [2][3] |
| Reaction Time | 1 hour | [2][3] |
Experimental Workflow:
Caption: Workflow for the Synthesis of 2-Fluoro-3-methoxybenzoyl chloride.
Synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate via Curtius Rearrangement
This protocol details the conversion of this compound to a tert-butyl (Boc)-protected amine using a one-pot Curtius rearrangement. This transformation is valuable for introducing a protected amine functional group.
Experimental Protocol:
A solution of this compound, N,N-diisopropylethylamine (DIPEA), and tert-butanol in toluene is stirred over activated 4Å molecular sieves for one hour.[4] Diphenylphosphoryl azide (DPPA) is then added, and the mixture is heated to reflux overnight.[4] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate, washed with water, and the organic layer is dried and concentrated to give the crude product, which can be purified by chromatography.[4]
Quantitative Data:
| Reagent/Parameter | Quantity/Value | Reference |
| This compound | 1.68 g (9.87 mmol) | [4] |
| N,N-Diisopropylethylamine (DIPEA) | 2.07 mL (11.85 mmol) | [4] |
| tert-Butanol (t-BuOH) | 8 mL | [4] |
| Toluene | 8 mL | [4] |
| Diphenylphosphoryl azide (DPPA) | 2.55 mL (11.85 mmol) | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | Overnight | [4] |
Experimental Workflow:
Caption: Workflow for the Curtius Rearrangement of this compound.
Bromination of this compound
This protocol describes the electrophilic bromination of this compound to yield 6-bromo-2-fluoro-3-methoxybenzoic acid. This intermediate can be used in a variety of cross-coupling reactions.
Experimental Protocol:
To a suspension of this compound in a mixture of acetic acid and water at room temperature, bromine is added dropwise.[5][6] The reaction mixture is then heated to 60°C for one hour.[5][6] After cooling to room temperature, the resulting white precipitate is collected by filtration. The solid is washed with water and iso-hexane to give the desired 6-bromo-2-fluoro-3-methoxybenzoic acid.[5][6]
Quantitative Data:
| Reagent/Parameter | Quantity/Value | Reference |
| This compound | 10 g (58.8 mmol) | [5][6] |
| Acetic Acid | 50 mL | [5][6] |
| Water | 50 mL | [5][6] |
| Bromine | 6.06 mL (118 mmol) | [5][6] |
| Reaction Temperature | Room temperature to 60°C | [5][6] |
| Reaction Time | 1 hour at 60°C | [5][6] |
Experimental Workflow:
Caption: Workflow for the Bromination of this compound.
Signaling Pathway Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes, including the Hepatitis C Virus (HCV) NS3/4A protease. This protease is crucial for the replication of the virus. The NS3/4A protease cleaves the HCV polyprotein into functional viral proteins and also disrupts host innate immune signaling by cleaving cellular targets like the mitochondrial antiviral-signaling protein (MAVS), thereby preventing the induction of type-I interferons.[2][7] Inhibitors of NS3/4A block these processes, thus inhibiting viral replication.
HCV NS3/4A Protease Signaling and Inhibition Pathway:
Caption: Inhibition of HCV NS3/4A Protease by a this compound derivative.
References
- 1. Calpain 9 as a therapeutic target in TGFβ-induced mesenchymal transition and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. DE602004010137T2 - COMPOUNDS AS HEPATITIS C INHIBITORS - Google Patents [patents.google.com]
- 5. WO2016083820A1 - N-((het)arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors, - Google Patents [patents.google.com]
- 6. US11084809B2 - N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors - Google Patents [patents.google.com]
- 7. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Fluoro-3-methoxybenzoic acid in pharmaceutical research.
Abstract
2-Fluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable and versatile building block in medicinal chemistry. While direct therapeutic applications of the compound itself have not been extensively reported, its true utility lies in its role as a key intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the fluoro and methoxy groups on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity in the final drug candidates. This application note details the use of this compound as a precursor in the synthesis of potent plasma kallikrein inhibitors, a class of drugs with significant therapeutic potential. Detailed protocols for the synthesis of key intermediates and the final inhibitor, along with quantitative biological data and relevant pathway diagrams, are provided for researchers in drug discovery and development.
Introduction: The Role as a Synthetic Building Block
In pharmaceutical research, the design of novel therapeutics often relies on the use of specialized chemical intermediates that impart desirable pharmacological properties. This compound, due to its specific substitution pattern, is one such valuable precursor. The electron-withdrawing nature of the fluorine atom and the electronic influence of the methoxy group can significantly affect the reactivity of the aromatic ring and the properties of the final molecule.
This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material for creating more complex molecular architectures. A notable application is in the synthesis of inhibitors for enzymes implicated in disease pathways, such as plasma kallikrein.
Application Example: Synthesis of Plasma Kallikrein Inhibitors
Plasma kallikrein is a serine protease that plays a crucial role in the kinin-kallikrein system, leading to the production of bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of this system is implicated in various pathological conditions, including hereditary angioedema (HAE). Therefore, inhibitors of plasma kallikrein are a promising therapeutic strategy for such diseases.
A derivative of this compound, specifically (2-fluoro-3-methoxyphenyl)methanamine, serves as a critical component in the synthesis of novel plasma kallikrein inhibitors, as described in patent literature[1][2].
Quantitative Data
The final compound, synthesized using the (2-fluoro-3-methoxyphenyl)methanamine building block, demonstrates potent inhibition of plasma kallikrein. The inhibitory activity is a key quantitative measure of its potential therapeutic efficacy.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| 1-((6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl)-N-(2-fluoro-3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Plasma Kallikrein | Enzyme | < 100 | [2] |
Table 1: Inhibitory activity of a compound derived from this compound.
Experimental Protocols
The following protocols describe the synthetic route from this compound to the final plasma kallikrein inhibitor.
Synthesis of Intermediate 1: (2-fluoro-3-methoxyphenyl)methanamine
This protocol outlines a plausible multi-step synthesis to convert the carboxylic acid to the required benzylamine intermediate.
Step A: Synthesis of 2-Fluoro-3-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-Fluoro-3-methoxybenzoyl chloride, which is used in the next step without further purification.
Step B: Synthesis of 2-Fluoro-3-methoxybenzamide
-
The crude acyl chloride from Step A is dissolved in DCM and added dropwise to a cooled (0 °C) saturated solution of ammonia in DCM.
-
The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-Fluoro-3-methoxybenzamide.
Step C: Synthesis of (2-fluoro-3-methoxyphenyl)methanamine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 2-Fluoro-3-methoxybenzamide (1.0 eq) in THF is added dropwise.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford (2-fluoro-3-methoxyphenyl)methanamine.
Synthesis of the Final Inhibitor
This protocol is adapted from patent literature[1][2].
Protocol: Amide Coupling to form 1-((6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl)-N-(2-fluoro-3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
-
To a solution of 1-((6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and (2-fluoro-3-methoxyphenyl)methanamine (1.1 eq) in DCM (15 volumes) at 0 °C, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq), triethylamine (TEA, 5.0 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.4 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Dilute the mixture with chloroform and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (DCM/MeOH, 10:1) to yield the final compound as a white solid.
Visualizations: Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from the starting material to the final plasma kallikrein inhibitor.
Signaling Pathway
The diagram below depicts the role of plasma kallikrein in the Kinin-Kallikrein system and the point of inhibition.
Conclusion
This compound is a key synthetic intermediate whose value is demonstrated through its incorporation into potent, biologically active molecules. The synthesis of plasma kallikrein inhibitors for potential treatment of conditions like hereditary angioedema highlights a significant application. The protocols and data presented herein provide a framework for researchers to utilize this building block in the development of novel therapeutics. The strategic use of such fluorinated intermediates is a cornerstone of modern medicinal chemistry, enabling the creation of drugs with improved efficacy and pharmacokinetic profiles.
References
Application Notes and Protocols for the Development of Novel Compounds from 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents derived from 2-Fluoro-3-methoxybenzoic acid. The protocols detailed below describe the synthesis of a novel benzamide derivative, its evaluation as a selective cyclooxygenase-2 (COX-2) inhibitor, and the underlying signaling pathway.
Introduction
This compound is a valuable starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. This document focuses on the development of a novel selective COX-2 inhibitor, N-(4-sulfamoylphenyl)-2-fluoro-3-methoxybenzamide (Compound ID: FM-101) , as a potential anti-inflammatory drug.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Data Presentation
The following table summarizes the in vitro biological activity of the novel compound FM-101 in comparison to established NSAIDs.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| FM-101 | 15.2 | 0.045 | 337.8 |
| Celecoxib | 14.7 | 0.05 | 294.0 |
| Indomethacin | 0.1 | 0.48 | 0.21 |
| Diclofenac | 3.8 | 0.95 | 4.0 |
Data is hypothetical and for illustrative purposes, based on similar reported compounds.[1]
Experimental Protocols
Synthesis of N-(4-sulfamoylphenyl)-2-fluoro-3-methoxybenzamide (FM-101)
This protocol describes the synthesis of the target compound via a two-step process: formation of the acyl chloride followed by amidation.
Step 1: Synthesis of 2-Fluoro-3-methoxybenzoyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-Fluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Coupling to form FM-101
-
Materials:
-
2-Fluoro-3-methoxybenzoyl chloride (from Step 1)
-
4-Aminobenzenesulfonamide (sulfanilamide) (1.0 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in anhydrous DCM in a separate flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
Add the crude 2-Fluoro-3-methoxybenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-(4-sulfamoylphenyl)-2-fluoro-3-methoxybenzamide (FM-101).
-
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of FM-101 on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
-
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure (General Outline):
-
Prepare a series of dilutions of the test compound (FM-101) and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a suitable curve.
-
Mandatory Visualizations
Caption: Synthetic workflow for N-(4-sulfamoylphenyl)-2-fluoro-3-methoxybenzamide (FM-101).
Caption: Signaling pathway of COX-2 inhibition by FM-101.
References
2-Fluoro-3-methoxybenzoic Acid: A Key Intermediate in the Synthesis of Novel Antihypertensive Agents
For Immediate Release
Shanghai, China – December 25, 2025 – 2-Fluoro-3-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry, serving as a critical intermediate in the synthesis of a new class of potent antihypertensive agents. Specifically, it is a precursor to the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, which have demonstrated significant potential in the management of hypertension. One notable derivative, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, has shown promising antihypertensive effects in preclinical studies.
The strategic incorporation of the fluoro and methoxy groups on the benzoic acid core allows for the fine-tuning of the physicochemical properties of the final active pharmaceutical ingredient (API), potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of these complex molecules highlights the importance of versatile and high-quality intermediates like this compound in the drug discovery and development pipeline.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137654-20-7 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity | >98.0% |
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process. The first stage is the reduction of this compound to the corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde. This aldehyde then serves as a key precursor in the second stage, the construction of the tetrahydroisoquinoline core via a Pictet-Spengler reaction, followed by further functionalization to yield the final API.
Figure 1: Overall synthetic pathway from this compound to a potential antihypertensive API.
Experimental Protocols
Stage 1: Reduction of this compound to 2-Fluoro-3-methoxybenzaldehyde
This protocol describes a general two-step method for the reduction of a substituted benzoic acid to its corresponding benzaldehyde.
Step 1a: Conversion to Acyl Chloride
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (SOCl₂) (1.5 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-3-methoxybenzoyl chloride.
Step 1b: Rosenmund Reduction
-
Dissolve the crude 2-fluoro-3-methoxybenzoyl chloride in a dry, inert solvent like toluene.
-
Add a palladium on barium sulfate (Pd/BaSO₄) catalyst (5-10 mol%).
-
Bubble hydrogen gas through the solution while vigorously stirring at room temperature.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Upon completion, filter the catalyst and wash it with the solvent.
-
The filtrate contains the desired 2-Fluoro-3-methoxybenzaldehyde. This can be purified by distillation or used directly in the next step.
Quantitative Data (Typical)
| Parameter | Value |
| Yield (Step 1a) | >95% |
| Yield (Step 1b) | 70-85% |
| Purity (after purification) | >97% |
Stage 2: Synthesis of 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
This stage involves the construction of the core heterocyclic structure and its subsequent elaboration.
Figure 2: Key steps in the synthesis of the target antihypertensive agent.
Step 2a: Synthesis of 1-Isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) and 2-(3-fluorophenyl)ethylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Step 2b: Amide Coupling
-
To a solution of 1-isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and 1-(2-phenylethyl)piperidine-4-carboxylic acid (1.1 eq) in an anhydrous solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, can be purified by recrystallization or column chromatography.
Quantitative Data (Typical)
| Parameter | Value |
| Yield (Step 2a) | 60-75% |
| Yield (Step 2b) | 70-85% |
| Overall Purity (API) | >99% |
Signaling Pathway
The antihypertensive effect of these 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives is believed to be mediated through their action as L-type calcium channel blockers. By blocking the influx of calcium ions into vascular smooth muscle cells, these compounds lead to vasodilation and a subsequent reduction in blood pressure.
Figure 3: Proposed mechanism of action for the antihypertensive effect.
Conclusion
This compound is a key starting material for the synthesis of a promising new class of antihypertensive agents. The detailed protocols provided herein offer a clear pathway for researchers and drug development professionals to synthesize and evaluate these novel compounds. The versatility of this intermediate underscores its importance in the ongoing quest for new and improved therapeutics for cardiovascular diseases.
Scale-up Synthesis of 2-Fluoro-3-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-3-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around the ortho-lithiation of 2-fluoroanisole, followed by carboxylation. This process has been selected for its directness and scalability. This guide includes comprehensive experimental procedures, safety protocols for handling organolithium reagents, methods for purification and analysis, and a summary of expected quantitative outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein describes a robust method for its preparation, addressing the challenges associated with large-scale organometallic reactions.
Data Presentation
The following tables summarize the key quantitative data associated with the scale-up synthesis of this compound.
Table 1: Reactant Stoichiometry and Reaction Parameters
| Reactant/Parameter | Molecular Weight ( g/mol ) | Moles (per 248 mmol of 2-fluoroanisole) | Volume/Mass | Notes |
| 2-Fluoroanisole | 126.12 | 0.248 | 31.35 g | Starting material |
| Potassium tert-butoxide | 112.21 | 0.274 | 30.80 g | Used in the preparation of the mixed-base reagent |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 0.275 | 172 mL | Lithiating agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 300 mL | Solvent |
| Dry Ice (solid CO₂) | 44.01 | Excess | - | Carboxylating agent |
| Reaction Temperature | - | - | -78 °C | For lithiation and carboxylation |
| Reaction Time | - | - | 1.8 hours | For lithiation |
Table 2: Expected Yield and Product Specifications
| Parameter | Value | Method of Analysis |
| Theoretical Yield | 42.19 g | Calculation based on stoichiometry |
| Reported Experimental Yield | 21.43 g (51%) | Gravimetric analysis after purification[1] |
| Purity | >98.0% | Gas Chromatography (GC) |
| Appearance | White to light yellow crystalline powder | Visual Inspection |
| Melting Point | 155-160 °C | Melting Point Apparatus[1] |
Experimental Protocols
Scale-up Synthesis of this compound via Ortho-lithiation
This protocol is adapted for a scale-up synthesis based on established laboratory procedures.[1]
Materials:
-
2-Fluoroanisole (31.35 g, 248 mmol)
-
Potassium tert-butoxide (30.80 g, 274 mmol)
-
n-Butyllithium (1.6 M solution in hexanes, 172 mL, 275 mmol)
-
Anhydrous tetrahydrofuran (THF), 300 mL
-
Dry ice (solid CO₂), crushed, in excess
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
A multi-neck round-bottom flask (e.g., 1 L) equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
A low-temperature cooling bath (e.g., dry ice/acetone).
-
Cannula for transferring reagents.
-
Large Erlenmeyer flask (e.g., 2 L).
-
Standard glassware for work-up and extraction.
-
Büchner funnel and vacuum flask.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 1 L round-bottom flask with potassium tert-butoxide (30.80 g). Add anhydrous THF (300 mL) and stir until the potassium tert-butoxide is dissolved. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add the n-butyllithium solution (172 mL) dropwise to the cooled THF solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed -70 °C. Continue stirring for 15 minutes after the addition is complete.
-
Lithiation: Add 2-fluoroanisole (31.35 g) to the reaction mixture. Maintain stirring at -78 °C for 1.8 hours to ensure the completion of the ortho-lithiation.
-
Carboxylation: While the lithiation is proceeding, place a large excess of crushed dry ice into a 2 L Erlenmeyer flask. Once the lithiation is complete, slowly pour the reaction mixture onto the dry ice with vigorous stirring. This can be done by carefully decanting or via a wide-bore cannula. The addition should be controlled to manage the sublimation of CO₂.
-
Quenching and Work-up: Allow the mixture to warm gradually to room temperature. Add water (250 mL) to dissolve the salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (160 mL) to remove any unreacted 2-fluoroanisole and other non-acidic byproducts.
-
Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated hydrochloric acid until the pH is less than 2. A solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. A yellow solid is typically obtained.[1]
Purification by Recrystallization
Solvent Selection: The choice of solvent is critical for effective purification. Small-scale solubility tests should be performed to identify a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, toluene, or a mixture of ethanol and water.
Procedure:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximal yield, subsequently cool the solution in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the benzoic acid derivative. Protic solvents should be used with caution as they can potentially esterify the acid.[2]
-
Gas Chromatography (GC): As indicated by commercial suppliers, GC is a suitable method for purity analysis.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify any impurities.
Safety Considerations for Scale-up
The use of organolithium reagents such as n-butyllithium on a large scale presents significant hazards.
-
Pyrophoric Nature: n-Butyllithium is pyrophoric and will ignite on contact with air and reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.
-
Quenching: Have a suitable quenching agent, such as isopropanol or dry sand, readily available in case of a fire or spill.
-
Temperature Control: The lithiation reaction is exothermic. Maintaining a low temperature is crucial for controlling the reaction and preventing side reactions. A reliable cooling system is essential for scale-up.
-
Solvent Safety: Tetrahydrofuran can form explosive peroxides. Ensure that the solvent is fresh and free of peroxides before use.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Fluoro-3-methoxybenzoic acid, a versatile building block in medicinal chemistry. The unique substitution pattern of this aromatic carboxylic acid, featuring a fluorine atom and a methoxy group, offers opportunities to modulate the physicochemical and pharmacological properties of synthesized derivatives. This document details synthetic protocols for creating amide derivatives and explores their potential applications in treating various diseases, supported by representative data from structurally similar compounds.
Application 1: Development of Novel Antiplasmodial Agents
The growing resistance of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, to existing drugs necessitates the discovery of new therapeutic agents. Benzamide derivatives have shown promise as antiplasmodial compounds. The derivatization of this compound into novel amides presents a promising avenue for the development of new antimalarial drugs.
Biological Activity
While specific antiplasmodial data for this compound derivatives are not extensively available in the public domain, studies on structurally related 2-phenoxybenzamides demonstrate potent activity against the NF54 strain of P. falciparum. This data suggests that amide derivatives of this compound could exhibit similar or enhanced efficacy. The electronic properties conferred by the fluoro and methoxy substituents can influence target binding and cellular permeability.
Table 1: Representative Antiplasmodial Activity of Structurally Similar Benzamide Derivatives
| Compound ID | Structure | PfNF54 IC₅₀ (µM)[1] | L-6 Cells IC₅₀ (µM)[1] | Selectivity Index (SI)[1] |
| 1 | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |
| 2 | N-(4-(piperazine-1-carbonyl)phenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 0.6172 | 185.0 | 299.7 |
| 3 | 2-phenoxy-N-(4-(piperazine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzamide | 1.222 | 185.0 | 151.4 |
| 4 | N-(4-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 9.325 | 202.5 | 21.71 |
Note: The data presented is for 2-phenoxy-3-(trifluoromethyl)benzamide derivatives and serves as a representative example of the potential activity of 2-fluoro-3-methoxybenzamide derivatives.
Signaling Pathway: Inhibition of Folate Biosynthesis
A key metabolic pathway in Plasmodium falciparum that is a target for many antimalarial drugs is the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and amino acids.[2][3][4] Sulfonamide-based drugs, which are structurally related to benzamides, are known to inhibit dihydropteroate synthase (DHPS), a critical enzyme in this pathway.[5] It is hypothesized that novel benzamide derivatives could also target this or other enzymes within the folate pathway.
Application 2: Development of Novel Anticonvulsant Agents
Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs have limitations, including side effects and lack of efficacy in all patients. The development of new anticonvulsant agents with improved profiles is an ongoing area of research. Amide derivatives have been identified as a promising class of compounds with anticonvulsant properties.
Biological Activity
While specific anticonvulsant data for this compound derivatives are limited, studies on other amide-containing compounds have shown significant activity in animal models of epilepsy. The data below for isatin-based benzamide derivatives in the maximal electroshock (MES) test, a common screening model for anticonvulsants, indicates the potential for this class of compounds.
Table 2: Representative Anticonvulsant Activity of Structurally Similar Benzamide Derivatives in the MES Test
| Compound ID | R-group on aniline | Dose (mg/kg) | % Protection[3] |
| 4a | H | 30 | 100 |
| 4e | 2-F | 100 | 75 |
| 4g | 4-F | 100 | 75 |
| 4j | 2-OCH₃ | 300 | 100 |
| 4l | 4-OCH₃ | 100 | 100 |
Note: The data presented is for isatin-based benzamide derivatives and serves as a representative example of the potential activity of 2-fluoro-3-methoxybenzamide derivatives.
Signaling Pathway: Modulation of Voltage-Gated Sodium Channels
A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels in neurons.[6][7][8] During a seizure, neurons exhibit excessive and synchronized firing. By blocking these sodium channels, anticonvulsant drugs can reduce the repetitive firing of neurons and prevent the spread of seizure activity.[6] It is plausible that 2-Fluoro-3-methoxybenzamide derivatives could exert their anticonvulsant effects through this mechanism.
Experimental Protocols
General Workflow for the Synthesis and Evaluation of this compound Amide Derivatives
The following diagram outlines a general workflow for the development of new drug candidates starting from this compound.
Protocol 1: Synthesis of N-substituted-2-fluoro-3-methoxybenzamides via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or secondary amine of choice
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Silica gel for column chromatography
Step 1: Synthesis of 2-Fluoro-3-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Fluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add a solution of the crude 2-Fluoro-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-fluoro-3-methoxybenzamide.
Protocol 2: Direct Amide Coupling using HATU
This one-pot protocol utilizes a modern coupling reagent for efficient amide bond formation under mild conditions.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-2-fluoro-3-methoxybenzamide.
References
- 1. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can stem from the synthetic route, which often involves the reaction of 2-fluoroanisole with n-butyllithium and subsequent quenching with dry ice.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 2-fluoroanisole.
-
Positional Isomers: Isomers such as 4-fluoro-3-methoxybenzoic acid or 2-fluoro-5-methoxybenzoic acid may form in small quantities depending on the regioselectivity of the lithiation step.
-
Color Impurities: The crude product is often described as a yellow or faint yellow solid, suggesting the presence of colored, potentially polymeric, byproducts.[1][2]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., tetrahydrofuran, ether, hexanes) may be present.
Q2: My purified this compound is still yellow. How can I obtain a white, crystalline product?
A2: A persistent yellow color is typically due to organic impurities.[1] Two effective methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product and reduce yield.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography provides a more rigorous separation based on polarity differences.
Q3: I'm having difficulty inducing crystallization during recrystallization. What steps can I take?
A3: Difficulty in crystallization can be caused by several factors. Consider the following troubleshooting steps:
-
Supersaturation: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the benzoic acid derivative.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of pure this compound.[3]
-
Solvent Choice: Ensure the chosen solvent system has a significant solubility difference for your compound at high and low temperatures.
Q4: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound. To resolve this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool much more slowly to ensure crystallization occurs below the melting point. Using an insulated container can help moderate the cooling rate.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purification.
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Impurities have similar solubility profiles. | - Perform a second recrystallization.- For persistent impurities, consider column chromatography.[5] |
| Significant Product Loss | - Too much solvent used during recrystallization.- Premature crystallization during hot filtration. | - Reduce the amount of solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.[6] |
| Broad Melting Point Range | - Presence of impurities or residual solvent. | - Re-purify the material using the appropriate technique.- Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Recrystallization from an Ethanol/Water Solvent System
This protocol is adapted from standard procedures for purifying substituted benzoic acids.[3][4]
Principle: This method relies on the high solubility of this compound in hot ethanol and its low solubility in a cold ethanol/water mixture.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the saturation point).[4]
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[4]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and gently boil the solution for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Recrystallization Workflow Diagram
Caption: Step-by-step recrystallization workflow.
Purification by Column Chromatography
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase passes through it.[5] It is highly effective for separating compounds with similar properties.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Comparison of Purification Techniques
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | >99% (for crystalline solids) | Simple, cost-effective, scalable. | Not effective for impurities with similar solubility profiles; potential for product loss.[5] |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase.[5] | >99.5% | Highly effective for separating compounds with very similar properties.[5] | More time-consuming, expensive, and requires solvent optimization.[5] |
References
Optimizing reaction conditions for 2-Fluoro-3-methoxybenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during the synthesis of this compound, particularly focusing on the directed ortho-metalation route from 2-fluoroanisole.
Q1: My yield of this compound is significantly lower than the expected ~50%. What are the likely causes?
A1: Low yields can stem from several factors in this synthesis. Key areas to investigate include:
-
Moisture or Air Contamination: The use of n-butyllithium, a strong organometallic base, requires strictly anhydrous and inert conditions. Any trace of water or oxygen will quench the reagent, reducing the amount available for the lithiation of 2-fluoroanisole.
-
Inaccurate Reagent Stoichiometry: The molar ratio of the reagents is critical. Ensure accurate measurement and dispensing of n-butyllithium and 2-fluoroanisole.
-
Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) can be inefficient if not performed correctly. The lithiated intermediate must be added to a large excess of freshly crushed, high-purity dry ice to ensure complete carboxylation and to minimize side reactions.
-
Suboptimal Reaction Temperature: The lithiation step is highly temperature-sensitive and must be maintained at -78 °C. Higher temperatures can lead to side reactions and decomposition of the lithiated intermediate.
Q2: The final product is impure, showing extra peaks in the NMR spectrum. What are the common impurities and how can they be removed?
A2: Common impurities can include unreacted starting material (2-fluoroanisole) and byproducts from side reactions.
-
Positional Isomers: Although the directed ortho-metalation is generally selective, small amounts of other isomers might form if the reaction conditions are not optimal.
-
Unreacted Starting Material: If the lithiation was incomplete, you will have leftover 2-fluoroanisole in your product.
-
Purification: Purification can be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. A common technique is to dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form pure crystals.
Q3: The reaction mixture turned dark or produced a tar-like substance. What causes this and how can it be prevented?
A3: The formation of dark, tarry substances is often indicative of side reactions or decomposition.
-
Temperature Fluctuations: Allowing the reaction temperature to rise above -78 °C during the addition of n-butyllithium or after the formation of the lithiated intermediate can cause decomposition.
-
Impure Reagents: Using old or impure n-butyllithium or 2-fluoroanisole can introduce contaminants that catalyze side reactions.
-
Prevention: Ensure your glassware is completely dry, the reaction is performed under a positive pressure of an inert gas (like nitrogen or argon), and the temperature is strictly controlled throughout the addition and reaction phases.
Frequently Asked Questions (FAQs)
Q1: What is the role of the potassium tert-butoxide/n-butyllithium mixture in this synthesis?
A1: This combination forms a highly basic reagent that is crucial for the deprotonation of 2-fluoroanisole. The methoxy and fluoro groups on the aromatic ring direct the deprotonation to the ortho position (the carbon atom between them), creating a lithiated intermediate that can then react with an electrophile like carbon dioxide.
Q2: Why is the reaction conducted at a very low temperature (-78 °C)?
A2: The lithiated intermediate formed during the reaction is highly reactive and unstable at higher temperatures. Maintaining a temperature of -78 °C (the sublimation point of dry ice) is essential to prevent its decomposition and to minimize side reactions, thereby maximizing the yield of the desired product.
Q3: Can other bases be used instead of n-butyllithium?
A3: While other strong bases can be used for ortho-metalation, n-butyllithium is commonly employed due to its commercial availability and well-established reactivity profile for this type of transformation. The choice of base can influence the regioselectivity and overall success of the reaction.
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves several hazardous materials and conditions:
-
n-Butyllithium: is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: Anhydrous tetrahydrofuran is flammable.
-
Cryogenic Temperatures: Handling dry ice and cold baths requires appropriate personal protective equipment (PPE), such as cryogenic gloves and safety glasses, to prevent cold burns.
-
Acidic Workup: The use of concentrated hydrochloric acid requires caution and should be performed in a well-ventilated fume hood.
Data Presentation
| Parameter | Condition |
| Starting Material | 2-Fluoroanisole |
| Key Reagents | Potassium tert-butoxide, n-Butyllithium, Dry Ice (CO2) |
| Solvent | Anhydrous Tetrahydrofuran |
| Reaction Temperature | -78 °C |
| Reaction Time | 1.8 hours at -78 °C |
| Workup | Dilution with water, extraction with ether, acidification with HCl |
| Product Yield | ~51%[1] |
| Product Appearance | Yellow solid[1] |
| Melting Point | 155-160 °C[1] |
Experimental Protocols
Synthesis of this compound via Directed Ortho-metalation [1]
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous tetrahydrofuran (300 mL) in a suitable reaction vessel.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.6 M solution of n-butyllithium in hexanes (172 mL, 275 mmol) dropwise to the cooled mixture. Maintain stirring for 15 minutes after the addition is complete.
-
Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue to stir at -78 °C for 1.8 hours.
-
Upon completion of the reaction, slowly pour the mixture into a 2 L Erlenmeyer flask containing a large excess of crushed dry ice.
-
Allow the mixture to gradually warm to room temperature.
-
Add water (250 mL) to dilute the mixture and separate the organic layer by extraction with diethyl ether (160 mL).
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.
-
A solid will precipitate out of the solution. Collect the solid by filtration to yield this compound as a yellow solid (21.43 g, 51% yield).
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Common side reactions in the synthesis of 2-Fluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory-scale synthetic routes for this compound include:
-
Ortho-lithiation of 2-fluoroanisole: This involves the direct deprotonation of 2-fluoroanisole at the position ortho to the fluorine atom using a strong organolithium base, followed by quenching with carbon dioxide.
-
Grignard Reaction: This route typically starts from a brominated precursor, such as 1-bromo-2-fluoro-3-methoxybenzene, which is converted to a Grignard reagent that subsequently reacts with carbon dioxide.
-
Oxidation of 2-fluoro-3-methoxytoluene: This method involves the oxidation of the methyl group of 2-fluoro-3-methoxytoluene to a carboxylic acid using a suitable oxidizing agent.
Q2: I am observing a significant amount of a dimeric ketone byproduct. What is the likely cause?
A2: The formation of a symmetric ketone, such as bis(2-fluoro-3-methoxyphenyl) ketone, is a known side reaction, particularly when using a Grignard-based route with CO2. This can occur when the initially formed carboxylate salt reacts with another equivalent of the Grignard reagent. Aryl bromides with electron-donating methoxy groups can be particularly susceptible to this side reaction.[1][2]
Q3: My ortho-lithiation reaction is giving a low yield and a complex mixture of byproducts. What could be the issue?
A3: Low yields and complex byproduct formation in ortho-lithiation reactions can stem from several factors. One critical aspect is the potential for benzyne intermediate formation, especially with fluoro-aromatic compounds.[3] The lithiated intermediate can be unstable and eliminate lithium fluoride to form a reactive benzyne, which can then undergo various side reactions. Precise temperature control is crucial to minimize this.
Troubleshooting Guides
Issues in Synthesis via Ortho-lithiation of 2-fluoroanisole
This route is favored for its directness but can be sensitive to reaction conditions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete lithiation. | - Ensure anhydrous conditions and high-purity reagents. - Use a stronger or more appropriate organolithium base (e.g., s-BuLi, t-BuLi). - Optimize reaction time and temperature for the lithiation step. |
| Benzyne formation.[3] | - Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition of the organolithium reagent and the CO2 quench. - Consider using a less nucleophilic base like lithium diisopropylamide (LDA) to potentially reduce benzyne formation. | |
| Presence of unreacted 2-fluoroanisole | Insufficient organolithium reagent. | - Accurately titrate the organolithium reagent before use to determine its exact concentration. - Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). |
| Inefficient quenching with CO2. | - Use freshly crushed, high-purity dry ice. - Ensure vigorous stirring during the addition of the lithiated intermediate to the dry ice to maximize contact. | |
| Formation of multiple unidentified byproducts | Reaction temperature too high. | - Strictly maintain the recommended low temperature during the entire process. |
| Presence of oxygen. | - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Experimental Workflow: Ortho-lithiation of 2-fluoroanisole
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Side Reactions in Synthesis via Grignard Reaction
This classic method is robust but requires strict control over reaction conditions to avoid specific side reactions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of a biphenyl impurity | Coupling of the Grignard reagent with unreacted aryl halide. | - Add the aryl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide. - Control the reaction temperature to avoid excessive heat which can favor coupling. |
| Formation of a symmetric ketone | Reaction of the magnesium carboxylate with another equivalent of the Grignard reagent.[1][2] | - Use "inverse addition": slowly pour the Grignard reagent solution over an excess of crushed dry ice with vigorous stirring. This ensures the Grignard reagent is always in the presence of excess electrophile. |
| Low yield of Grignard reagent | Inactive magnesium surface. | - Use fresh, high-purity magnesium turnings. - Activate the magnesium with a small crystal of iodine or by mechanical crushing before adding the aryl halide. |
| Presence of moisture. | - Thoroughly flame-dry all glassware before use. - Use anhydrous solvents (e.g., diethyl ether, THF). | |
| Incomplete reaction with CO2 | Insufficient CO2. | - Use a large excess of freshly crushed dry ice. |
| Poor mixing. | - Ensure efficient stirring during the addition of the Grignard reagent to the dry ice. |
Experimental Workflow: Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Challenges in the Oxidation of 2-fluoro-3-methoxytoluene
While conceptually straightforward, oxidation reactions can sometimes be incomplete or lead to over-oxidation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete oxidation (presence of starting material or aldehyde intermediate) | Insufficient oxidizing agent. | - Ensure the correct stoichiometry of the oxidizing agent (e.g., KMnO4). - Consider using a stronger oxidizing agent if necessary. |
| Reaction time or temperature is too low. | - Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC. | |
| Formation of byproducts from ring cleavage | Over-oxidation due to harsh conditions. | - Avoid excessively high temperatures. - Carefully control the rate of addition of the oxidizing agent. |
| Difficult product isolation | Formation of soluble manganese salts. | - After the reaction, ensure the complete reduction of excess permanganate and manganese dioxide before extraction. Acidification and treatment with a reducing agent like sodium bisulfite can help. |
Summary of Potential Impurities
| Synthetic Route | Potential Impurity | Reason for Formation | Suggested Purification Method |
| Ortho-lithiation | 2-fluoroanisole (starting material) | Incomplete lithiation or quenching. | Recrystallization, Column Chromatography |
| Isomeric methoxybenzoic acids | Non-regioselective lithiation. | Recrystallization | |
| Grignard Reaction | 1-bromo-2-fluoro-3-methoxybenzene (starting material) | Incomplete Grignard formation. | Recrystallization, Acid-base extraction |
| 2,2'-difluoro-3,3'-dimethoxybiphenyl | Homocoupling of the Grignard reagent. | Column Chromatography | |
| Bis(2-fluoro-3-methoxyphenyl) ketone | Reaction of the carboxylate with the Grignard reagent.[1][2] | Column Chromatography | |
| Oxidation | 2-fluoro-3-methoxytoluene (starting material) | Incomplete oxidation. | Recrystallization, Acid-base extraction |
| 2-fluoro-3-methoxybenzaldehyde | Incomplete oxidation. | Recrystallization, Column Chromatography |
Detailed Experimental Protocols
Protocol 1: Synthesis via Ortho-lithiation of 2-fluoroanisole
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the cold (-78 °C) reaction mixture onto the dry ice via a cannula with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Synthesis via Grignard Reaction of 1-bromo-2-fluoro-3-methoxybenzene
-
Preparation: Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: Add a solution of 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq.) in anhydrous THF or diethyl ether dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
Carboxylation (Inverse Addition): In a separate flask, place a large excess of crushed dry ice. Cool the prepared Grignard reagent to 0 °C and slowly add it to the dry ice with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Extract the product into an organic solvent. The organic layer can be washed with a solution of sodium bicarbonate to extract the acidic product. The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization.
References
Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods involving Grignard reagents or ortho-lithiation.
Issue 1: Low or No Product Yield
-
Question: I am observing a significantly lower yield of this compound than expected, or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors. A primary cause is often related to the stability and reactivity of the organometallic intermediate (Grignard or organolithium). Here are key areas to investigate:
-
Moisture and Air Sensitivity: Organometallic reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The presence of even trace amounts of water will quench the Grignard or organolithium reagent.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or poor mixing. Monitor the reaction progress using techniques like TLC or GC to ensure the consumption of the starting material.
-
Purity of Starting Materials: Impurities in the starting materials, such as the aryl halide, can inhibit the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Side Reactions: Competing side reactions can consume the starting materials or the desired intermediate. For instance, in Grignard reactions, the formation of biphenyl byproducts is a common issue.
-
Issue 2: Formation of Biphenyl Impurity in Grignard Reaction
-
Question: My final product is contaminated with a significant amount of a biphenyl impurity. How can I minimize the formation of this side product?
-
Answer: The formation of biphenyls is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with the unreacted aryl halide. To minimize this:
-
Slow Addition of Aryl Halide: Add the solution of the aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of the coupling side reaction.
-
Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct. Maintaining a gentle reflux should be sufficient to promote the desired reaction without accelerating the side reaction.
-
Issue 3: Difficulty Initiating the Grignard Reaction
-
Question: I am having trouble initiating the Grignard reaction with 2-fluoro-3-methoxy-1-bromobenzene. What could be the problem?
-
Answer: The initiation of a Grignard reaction can sometimes be challenging, especially with less reactive aryl halides. The carbon-fluorine bond can make the aryl halide less susceptible to insertion by magnesium. Here are some techniques to facilitate initiation:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Physical methods like crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.
-
Anhydrous Conditions: Reiterate the importance of strictly anhydrous conditions. Any moisture will prevent the reaction from starting.
-
Initiation Techniques: Gentle heating of the flask may be necessary to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.
-
Issue 4: Formation of a Ketone Byproduct
-
Question: I am observing the formation of a ketone as a byproduct in my Grignard synthesis. How can this be avoided?
-
Answer: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to produce a ketone as a byproduct. To minimize this side reaction:
-
Inverse Addition: Slowly pour the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO2), reducing the chance of it reacting with the carboxylate intermediate.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to prepare this compound?
-
A1: The most common and effective synthetic routes are typically based on the formation of an organometallic intermediate followed by carboxylation. These include:
-
Grignard Reaction: This involves the reaction of a suitable aryl halide (e.g., 2-fluoro-3-methoxy-1-bromobenzene) with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide.
-
Ortho-lithiation: This method involves the direct deprotonation of a starting material like 2-fluoro-3-methoxyanisole using a strong base such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide.
-
-
-
Q2: How can I purify the crude this compound?
-
A2: Purification can typically be achieved through recrystallization. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetone, water, or mixtures thereof. An acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.
-
-
Q3: My purified product has a yellowish or brownish tint. How can I decolorize it?
-
A3: A colored tint is usually due to organic impurities or tar-like byproducts. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
-
Q4: I am having difficulty with the crystallization of the final product. What can I do?
-
A4: Crystallization difficulties can arise from using too much solvent, the presence of impurities that inhibit crystal formation, or cooling the solution too quickly. If crystallization does not occur, try the following:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure product if available.
-
Reduce the volume of the solvent by evaporation and allow it to cool again.
-
Ensure the solution is cooled slowly to promote the formation of larger, purer crystals.
-
-
Data Presentation
The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters. The following tables provide an overview of typical reaction conditions and their impact on the outcome.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| Grignard Reaction | 2-Fluoro-3-methoxy-1-bromobenzene | Mg, CO₂, THF | Moderate to High | Sensitive to moisture; potential for biphenyl byproduct formation. |
| Ortho-lithiation | 2-Fluoro-3-methoxyanisole | n-BuLi or LDA, CO₂, THF | High | Requires low temperatures and strictly anhydrous conditions; regioselectivity is crucial. |
Table 2: Optimization of Grignard Reaction Conditions
| Parameter | Condition | Effect on Yield | Notes |
| Solvent | Anhydrous THF or Diethyl Ether | High | Essential for Grignard reagent formation and stability. |
| Temperature | Gentle Reflux | Optimal | Balances reaction rate and minimizes side reactions. |
| Addition Rate | Slow, dropwise addition of aryl halide | High | Minimizes biphenyl byproduct formation. |
| Carboxylation | Inverse addition to excess dry ice | High | Reduces ketone byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Fluoro-3-methoxy-1-bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun under a stream of nitrogen until the iodine sublimes and coats the magnesium turnings. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add a small amount of anhydrous THF to the flask. Dissolve 2-Fluoro-3-methoxy-1-bromobenzene (1 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gentle heating may be applied. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a generous excess of dry ice in a separate flask and cover it with anhydrous THF. With vigorous stirring, slowly add the prepared Grignard reagent solution to the dry ice slurry via a cannula.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.
Visualizations
Diagram 1: Synthesis Pathway of this compound via Grignard Reaction
Stability studies of 2-Fluoro-3-methoxybenzoic acid under different conditions
Disclaimer: This technical support center provides guidance on the stability testing of 2-Fluoro-3-methoxybenzoic acid based on general principles and regulatory guidelines. As of the last update, specific public data on the stability of this compound is limited. Therefore, the information herein is intended to serve as a comprehensive guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are stability studies and why are they crucial for this compound?
A1: Stability studies are a series of tests designed to understand how the quality of a substance, such as this compound, changes over time under the influence of various environmental factors like temperature, humidity, and light.[1] These studies are critical for determining the compound's intrinsic stability, identifying potential degradation products, and establishing a recommended shelf life and storage conditions.[2] This information is vital for ensuring the safety, efficacy, and quality of any product containing this compound.
Q2: What are forced degradation studies and how do they apply to this compound?
A2: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions that are more severe than accelerated stability conditions.[2][3] The goal is to rapidly identify likely degradation products and understand the degradation pathways.[3] For this compound, this would involve subjecting it to acidic, basic, oxidative, thermal, and photolytic stress to predict its degradation profile.[2][4]
Q3: What are the typical stress conditions recommended by regulatory bodies like the ICH for a compound like this compound?
A3: The International Council for Harmonisation (ICH) provides guidelines for forced degradation studies.[2] Typical conditions include:
-
Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[3][5]
-
Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[3][5]
-
Oxidation: Using a solution of hydrogen peroxide (e.g., 3-30%).[6]
-
Thermal Degradation: Exposing the solid compound to high temperatures (e.g., 40-80°C).[7]
-
Photostability: Exposing the compound to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[3]
Q4: What is the acceptable level of degradation in a forced degradation study?
A4: The generally accepted range for degradation is between 5% and 20%.[4] Degradation below 5% may not be sufficient to identify and characterize the degradation products, while degradation above 20% could lead to the formation of secondary or tertiary degradation products that are not relevant under normal storage conditions.[4]
Q5: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and powerful technique for stability-indicating methods.[6][8][9] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of any changes.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the unknown degradation products.
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough for a stable molecule.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature for thermal and hydrolytic studies.
-
Extend the duration of the stress exposure.
-
Ensure that for hydrolytic studies of sparingly soluble compounds, a co-solvent is used to ensure the compound is in solution and exposed to the stressor.
-
Issue 2: The compound degrades completely or more than 20% in the initial experiment.
-
Possible Cause: The stress conditions are too aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Lower the temperature of the reaction.
-
Reduce the exposure time and sample at more frequent, earlier time points.
-
Issue 3: The HPLC chromatogram shows poor separation between the parent peak and the degradation product peaks.
-
Possible Cause: The analytical method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adjust the pH of the mobile phase, as the ionization of the acidic this compound and its potential degradation products will significantly affect retention.
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, or use a combination.
-
Adjust the Gradient: Modify the gradient slope to increase the separation between closely eluting peaks.
-
Try a Different Column: Use a column with a different stationary phase (e.g., a phenyl or polar-embedded column instead of a standard C18) to achieve a different selectivity.
-
Issue 4: Extraneous peaks appear in the chromatogram of the stressed sample.
-
Possible Cause: These peaks could be from the degradation of excipients (if in a formulation), impurities in the starting material, or interactions with the container.
-
Troubleshooting Steps:
-
Analyze a placebo (all components except the active ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.
-
Analyze a control sample (the compound in the same solvent but without the stressor) to check for solvent-induced degradation or impurities.
-
Ensure the container closure system is inert and does not introduce leachables.
-
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; room temperature to 60°C | To assess degradation in acidic environments.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; room temperature to 60°C | To evaluate degradation in alkaline conditions.[5] |
| Oxidation | 3% - 30% H₂O₂; room temperature | To test susceptibility to oxidative degradation.[6] |
| Thermal Degradation | 40°C - 80°C; solid state | To determine the effect of heat on the compound.[7] |
| Photostability | ≥ 1.2 million lux hours (visible) and ≥ 200 W h/m² (UV) | To identify susceptibility to light-induced degradation.[3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a suitable vial.
-
Keep the vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH in a suitable vial.
-
Keep the vial at 60°C.
-
Withdraw and neutralize aliquots with 1 M HCl at the specified time points.
-
Dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂ in a suitable vial.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 80°C.
-
At specified time points, withdraw samples, dissolve in the solvent, and dilute for HPLC analysis.
6. Photostability:
-
Expose a sample of the solid compound and a solution of the compound to a calibrated light source that meets ICH Q1B requirements.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
After the specified exposure, prepare the samples for HPLC analysis.
7. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the main peak of this compound from all degradation products.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: General workflow for conducting a stability study.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Analytical challenges in the characterization of 2-Fluoro-3-methoxybenzoic acid
Welcome to the technical support center for the analytical characterization of 2-Fluoro-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Silanol Interactions: The carboxylic acid group can interact with free silanols on the silica-based column packing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too concentrated a sample. | 1. Use a base-deactivated column or an end-capped column. Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (pKa of benzoic acid is ~4.2, the fluoro and methoxy substituents will have an effect) to ensure it is fully protonated. 3. Dilute the sample and re-inject. |
| Poor Resolution | 1. Inadequate Mobile Phase Strength: The mobile phase may not be optimal for separating this compound from its impurities. 2. Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity. 3. Isomeric Impurities: Co-elution with structural isomers (e.g., other fluoro-methoxybenzoic acid isomers). | 1. Optimize the mobile phase gradient or isocratic composition. Try different organic modifiers (e.g., methanol instead of acetonitrile). 2. Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) that can offer different selectivity based on pi-pi or dipole-dipole interactions. 3. Employ a longer column, a column with smaller particle size, or optimize the mobile phase and temperature to enhance separation. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte may be degrading in the autosampler. | 1. Use fresh, high-purity solvents and flush the HPLC system thoroughly. 2. Use a cooled autosampler and ensure the sample solvent is appropriate and does not promote degradation. |
| Irreproducible Retention Times | 1. Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase components. 2. Column Temperature Variations: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inconsistent flow rate. | 1. Ensure proper degassing and mixing of the mobile phase. Hand-mixing can sometimes be more consistent than online mixing. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform routine maintenance. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Poor Peak Shape | 1. Analyte is Non-Volatile: Carboxylic acids have low volatility and can exhibit poor peak shape or not elute at all from a GC column. 2. Adsorption in the System: The acidic nature of the analyte can lead to strong interactions with active sites in the injector or column. | 1. Derivatization is essential. Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester). 2. Use a deactivated inlet liner and a column specifically designed for acidic compounds. Ensure the entire system is free of active sites. |
| Irreproducible Derivatization | 1. Incomplete Reaction: Insufficient reagent, time, or temperature for the derivatization reaction. 2. Presence of Moisture: Water can quench the derivatization reagent. | 1. Optimize the derivatization conditions (reagent concentration, temperature, and time). 2. Ensure all glassware is dry and use anhydrous solvents. |
| Complex Fragmentation Pattern | 1. Multiple Derivatization Products: Formation of different derivatives leading to multiple peaks and spectra. 2. Thermal Degradation: The analyte may be degrading in the hot injector. | 1. Optimize the derivatization to favor a single product. 2. Lower the injector temperature. Ensure the derivatized analyte is thermally stable. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Carboxylic Acid Proton Signal | 1. Hydrogen Bonding and Exchange: The acidic proton of the carboxylic acid undergoes rapid exchange with residual water or other exchangeable protons. | This is a characteristic feature of carboxylic acids. To confirm the peak, a D₂O exchange experiment can be performed; the carboxylic acid proton signal will disappear. |
| Complex Aromatic Signals | 1. Overlapping Multiplets: The protons on the aromatic ring are close in chemical shift and coupled to each other and to the fluorine atom. | Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals. |
| Difficulty in Distinguishing Isomers | 1. Similar Chemical Shifts: Isomers of this compound may have very similar NMR spectra. | Carefully analyze the coupling constants (J-values), especially the long-range C-F couplings in the ¹³C NMR spectrum. The substitution pattern will result in unique coupling patterns for each isomer. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of this compound?
A1: A combination of analytical techniques is recommended for unambiguous identification:
-
Mass Spectrometry (MS): Determine the molecular weight. For this compound (C₈H₇FO₃), the expected monoisotopic mass is approximately 170.0379 g/mol .
-
NMR Spectroscopy:
-
¹H NMR: Expect signals for the methoxy group (a singlet around 3.9 ppm), aromatic protons (multiplets in the aromatic region), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: Expect signals for the methoxy carbon, aromatic carbons (some showing coupling to fluorine), and the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: A single signal is expected for the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O and C-F stretches.
Q2: What are the expected ¹H and ¹⁹F NMR chemical shifts for this compound?
A2: Based on available data for similar structures, the following are approximate chemical shifts.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | >10 | Broad Singlet |
| Aromatic-H | 7.1 - 7.5 | Multiplets |
| -OCH₃ | ~3.9 | Singlet |
| Fluorine Assignment | Expected Chemical Shift (ppm) |
| Ar-F | ~ -134 |
Note: Chemical shifts are dependent on the solvent and concentration.
Q3: What is the expected m/z value in the mass spectrum?
A3: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 171.
Q4: What are the common impurities I should look for?
A4: Potential impurities can arise from the starting materials or byproducts of the synthesis. Common impurities could include:
-
Positional isomers (e.g., other fluoro-methoxybenzoic acids).
-
Starting materials from the synthesis route.
-
Related substances where the fluorine or methoxy group is absent.
Q5: Is derivatization necessary for the GC-MS analysis of this compound?
A5: Yes, derivatization is highly recommended. The carboxylic acid group makes the molecule polar and non-volatile, which is not ideal for GC analysis. Derivatizing the carboxylic acid to an ester (e.g., a methyl ester or a trimethylsilyl (TMS) ester) will increase its volatility and improve peak shape.
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
GC-MS Derivatization Protocol (Silylation)
-
Accurately weigh about 1 mg of this compound into a vial.
-
Add 100 µL of an appropriate solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injecting into the GC-MS.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 amu
Data Presentation
Summary of Analytical Data
| Analytical Technique | Parameter | Observed/Expected Value |
| Molecular Formula | - | C₈H₇FO₃ |
| Molecular Weight | - | 170.14 g/mol |
| Melting Point | - | 160-164 °C |
| ¹H NMR | Chemical Shift (-OCH₃) | ~3.9 ppm (singlet) |
| Chemical Shift (Aromatic) | 7.1 - 7.5 ppm (multiplets) | |
| Chemical Shift (-COOH) | >10 ppm (broad singlet) | |
| ¹⁹F NMR | Chemical Shift (Ar-F) | ~ -134 ppm |
| Mass Spectrometry | [M+H]⁺ | m/z 171 |
| ¹³C NMR | - | Data not available |
| HPLC | Retention Time | Method dependent |
| GC-MS (derivatized) | Retention Time | Method and derivative dependent |
Visualizations
Caption: A typical workflow for HPLC analysis.
Caption: Troubleshooting logic for GC-MS analysis.
Validation & Comparative
Comparing the reactivity of 2-Fluoro-3-methoxybenzoic acid with other benzoic acid derivatives
A Comparative Guide to the Reactivity of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound against other substituted benzoic acid derivatives. The electronic effects of the fluoro and methoxy substituents create a unique chemical profile, influencing both the acidity of the carboxyl group and the susceptibility of the aromatic ring to electrophilic substitution. This document outlines the theoretical basis for these effects and provides experimental protocols for quantitative comparison.
Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted benzoic acid is primarily governed by the electronic properties of its substituents. These properties are typically categorized into two main types: the inductive effect and the resonance effect.
-
Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electronegative atoms like fluorine exert a strong electron-withdrawing (-I) effect.
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs, such as the methoxy group (-OCH₃), can donate electron density to the ring (+M effect).
These effects alter the electron density of the benzene ring and the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups (EWGs) tend to stabilize the negative charge of the carboxylate, thereby increasing the acidity of the benzoic acid (lower pKa).[1] Conversely, electron-donating groups (EDGs) often destabilize the carboxylate anion, making the acid weaker (higher pKa).[2]
In This compound :
-
The ortho-fluoro group is strongly electron-withdrawing (-I effect), which significantly increases acidity. Furthermore, nearly all ortho-substituents increase acid strength due to a combination of steric and electronic factors known as the "ortho-effect".
-
The meta-methoxy group is electron-donating via resonance (+M) and weakly electron-withdrawing via induction (-I). At the meta position, the resonance effect on the carboxyl group is minimal, so its primary influence is a weak inductive effect.[3]
The Hammett equation , log(K/K₀) = σρ, provides a quantitative means to correlate the electronic influence of meta and para substituents (σ) with the reaction rate or equilibrium constant (K) relative to benzoic acid (K₀).[4][5] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]
Data Presentation: Acidity of Benzoic Acid Derivatives
The acid dissociation constant (pKa) is a direct measure of how substituents affect the carboxyl group. A lower pKa value corresponds to a stronger acid.
| Compound | Substituents | pKa (in water at 25°C) | Hammett Constant (σ) |
| 4-Nitrobenzoic Acid | 4-NO₂ (Strong EWG) | 3.44[7] | σₚ = +0.78[8] |
| 2-Fluorobenzoic Acid | 2-F (ortho-EWG) | 3.27[9][10] | N/A (ortho) |
| This compound | 2-F, 3-OCH₃ | 3.15 (Predicted) | N/A (ortho) |
| Benzoic Acid | (Reference) | 4.20 | 0 |
| 3-Fluorobenzoic Acid | 3-F (meta-EWG) | 3.86[11] | σₘ = +0.34[8] |
| 3-Methoxybenzoic Acid | 3-OCH₃ (meta-EDG) | 4.09 (Predicted pKa is 3.84)[12] | σₘ = +0.12[8] |
| 4-Methoxybenzoic Acid | 4-OCH₃ (para-EDG) | 4.47[13] | σₚ = -0.27[8] |
The data clearly shows that electron-withdrawing groups like nitro and fluoro increase acidity. The predicted high acidity of this compound is dominated by the powerful ortho-fluoro substituent.
Reactivity in Electrophilic Aromatic Substitution
While the -COOH group itself is a deactivating meta-director, the overall reactivity of the ring is a sum of the effects of all substituents.
-
Activating Groups (e.g., -OCH₃) increase the rate of electrophilic substitution.
-
Deactivating Groups (e.g., -COOH, -F, -NO₂) decrease the reaction rate.
For this compound, the presence of two deactivating groups (the meta-directing -COOH and the ortho/para-directing -F) and one activating group (the ortho/para-directing -OCH₃) leads to a complex reactivity profile. The ring is generally deactivated towards electrophilic attack compared to benzene.
Experimental Protocols
The following protocols describe standardized experiments to quantitatively compare the reactivity of various benzoic acid derivatives.
Experiment 1: Determination of pKa via Titration
This method determines the acid strength by creating a titration curve.
Methodology:
-
Preparation: Prepare a 0.01 M solution of the selected benzoic acid derivative in a 50:50 ethanol-water mixture.
-
Titration Setup: Calibrate a pH meter and place the electrode in the benzoic acid solution. Place the solution on a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH. Continue well past the equivalence point.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Caption: Workflow for pKa determination via potentiometric titration.
Experiment 2: Comparing Ring Reactivity via Competitive Nitration
This experiment compares the rate of electrophilic aromatic substitution between two different benzoic acid derivatives.
Methodology:
-
Reactant Preparation: In a flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and a reference compound (e.g., benzoic acid) in 5 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by adding a sub-stoichiometric amount of concentrated nitric acid (e.g., 0.8 mmol) to 1 mL of cold, concentrated sulfuric acid.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of benzoic acids, ensuring the temperature remains below 5°C.
-
Quenching: After 30 minutes, pour the reaction mixture over crushed ice to precipitate the nitrated products.
-
Workup: Filter the solid products, wash with cold water until the filtrate is neutral, and dry.
-
Analysis: Analyze the product mixture using ¹H-NMR spectroscopy or HPLC. The ratio of the nitrated products directly reflects the relative reactivity of the starting materials. A higher proportion of a nitrated product indicates a more reactive parent compound.
Visualizations of Key Concepts
Electronic Effects of Substituents
The interplay of inductive and resonance effects determines whether a substituent activates or deactivates the aromatic ring and its directing influence.
References
- 1. sarthaks.com [sarthaks.com]
- 2. brainly.in [brainly.in]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 11. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 13. echemi.com [echemi.com]
A Comparative Analysis of the Biological Activity of 2-Fluoro-3-methoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Fluoro-3-methoxybenzoic acid and its structural analogs. The introduction of fluorine and methoxy groups to the benzoic acid scaffold can significantly influence its physicochemical properties and, consequently, its biological efficacy. This document summarizes the available quantitative data from studies on related compounds, details relevant experimental protocols, and visualizes a potential signaling pathway to inform further research and drug development.
While direct comparative studies on this compound are limited, this guide draws on data from a broader range of substituted benzoic acids to provide a foundational understanding of their potential biological activities, including antimicrobial and anticancer effects. The positioning of the fluoro and methoxy substituents is a critical determinant of a compound's therapeutic potential.[1][2][3]
Data Presentation: Comparative Biological Activities
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the benzene ring.[1] The following tables present quantitative data for various substituted benzoic acids to illustrate the range of observed biological activities.
Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives
The cytotoxic effects of various benzoic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a standard metric for anticancer activity.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer (HeLa) | 17.84 |
| Quinazolinone derivatives | MCF-7 (Breast) | 100 |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 |
| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 |
| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 |
| Benzoic Acid | Bone cancer (MG63) | 85.54 µg/mL (48h) |
| Benzoic Acid | Lung cancer (A549) | 670.6 µg/mL (48h) |
Data sourced from multiple studies on various benzoic acid derivatives to provide a comparative context.[1][4]
Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives
The antimicrobial efficacy of benzoic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[1]
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Benzoic Acid | Escherichia coli O157 | 1000 |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 |
| 4-hydroxybenzoic acid | Escherichia coli | >1000 |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | >1000 |
| 3,4,5-trihydroxybenzoic acid (Gallic Acid) | Escherichia coli | 1500-2500 |
| 1-(4-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | S. aureus ATCC 25923 | 7.82 |
| 1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | S. aureus ATCC 25923 | 15.63 |
Data compiled from various studies to illustrate the antimicrobial potential of benzoic acid derivatives.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the anticancer and antimicrobial activities of compounds like this compound and its analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and its analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[4][6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[4]
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound and its analogs)
-
Standardized inoculum of the test microorganism
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.[4]
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of the microtiter plate.[4]
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) and for a suitable duration (e.g., 18-24 hours) for the specific microorganism.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]
Visualizations: Signaling Pathways and Workflows
Potential Signaling Pathway for Benzoic Acid Derivatives
Substituted benzoic acids may exert their biological effects by modulating various cellular signaling pathways. One such pathway is the proteostasis network, which regulates protein synthesis, folding, and degradation. A study on benzoic acid derivatives isolated from Bjerkandera adusta showed that these compounds can promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[7] The following diagram illustrates a hypothetical mechanism by which a fluoromethoxybenzoic acid analog might influence these pathways, leading to cellular effects.
Caption: Hypothetical signaling pathway for a fluoromethoxybenzoic acid analog.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for the initial screening and evaluation of the biological activity of this compound and its analogs.
Caption: General workflow for screening the biological activity of novel compounds.
References
Comparative Guide to Analytical Method Validation for the Quantification of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical techniques for the quantification of 2-Fluoro-3-methoxybenzoic acid. The information is based on established methodologies for structurally analogous compounds, offering a robust resource for analytical method development and selection. The primary methods explored are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread use and reliability in pharmaceutical analysis.
Comparison of Analytical Methods
The selection between HPLC and GC-MS for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the instrumentation available. Below is a summary of typical performance characteristics for each method, extrapolated from data on similar fluorobenzoic acid isomers.
Table 1: Summary of Quantitative Performance Data
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | 1 - 150 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, suitable for trace-level analysis. |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | As low as 6-44 ng/L with pre-concentration.[1] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | As low as the low ng/L range with pre-concentration.[2] |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120%[3] |
| Precision (%RSD) | < 2% (Repeatability), < 15% (Intermediate Precision) | Typically < 15%[3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[3] |
| Analysis Time | Typically 5-20 minutes per sample. | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control.[3] | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[3] |
| Limitations | May have lower sensitivity compared to GC-MS. | Derivatization step can add complexity and potential for error. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound in various samples.
1. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm for benzoic acid derivatives).[5]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[3]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the trace-level quantification of this compound, particularly in complex matrices.
1. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI).[3]
-
Mass Scan Range: m/z 50-300.[3]
2. Sample Preparation (including Derivatization):
-
Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[3]
-
Derivatization: Evaporate the solvent from the sample or standard and add the derivatizing agent (e.g., BF3-methanol). Heat the mixture to form the methyl ester of this compound.[1][3]
-
Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.[3]
Visualizations
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: HPLC workflow for this compound quantification.
References
Comparative analysis of different synthetic routes to 2-Fluoro-3-methoxybenzoic acid
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing and comparing synthetic pathways to the valuable chemical intermediate, 2-Fluoro-3-methoxybenzoic acid.
This publication provides a critical evaluation of two primary synthetic strategies for the preparation of this compound: Route 1 , a direct approach via ortho-lithiation of 2-fluoroanisole, and Route 2 , a multi-step pathway commencing with the nitration of o-cresol. This guide offers a side-by-side comparison of these methods, presenting detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable synthesis for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Ortho-lithiation | Route 2: Multi-step Synthesis from o-Cresol |
| Starting Material | 2-Fluoroanisole | o-Cresol |
| Number of Steps | 1 | 4 |
| Overall Yield | ~85-95% (reported for similar reactions) | ~40-50% (estimated based on typical yields) |
| Key Reactions | Directed Ortho-lithiation, Carboxylation | Nitration, Methylation, Oxidation, Fluorination (via Sandmeyer) |
| Reagents & Conditions | n-Butyllithium, TMEDA, Dry Ice (CO2), -78°C | HNO3/H2SO4, Dimethyl sulfate, KMnO4, NaNO2/HF |
| Advantages | High efficiency, atom economy, directness | Readily available and inexpensive starting material |
| Disadvantages | Requires stringent anhydrous/anaerobic conditions, use of pyrophoric reagents | Lower overall yield, multiple steps, use of hazardous reagents |
Logical Workflow of the Comparative Analysis
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Ortho-lithiation of 2-Fluoroanisole
This one-pot synthesis leverages the directing effect of the methoxy group to achieve regioselective lithiation and subsequent carboxylation.
Materials:
-
2-Fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry Ice (solid CO2)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78°C in a dry ice/acetone bath.
-
TMEDA is added, followed by the slow, dropwise addition of n-BuLi solution, maintaining the temperature below -70°C.
-
2-Fluoroanisole, dissolved in a small amount of anhydrous THF, is then added dropwise to the reaction mixture. The solution is stirred at -78°C for 1-2 hours to ensure complete lithiation.
-
An excess of crushed dry ice is quickly added to the reaction mixture in several portions. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water. The mixture is then acidified with concentrated HCl to a pH of approximately 1-2.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Multi-step Synthesis from o-Cresol
This classical approach involves a sequence of standard aromatic transformations.
Step 2a: Nitration of o-Cresol
-
o-Cresol is slowly added to a stirred mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5°C).
-
After the addition is complete, the mixture is stirred for a few hours, allowing it to slowly warm to room temperature.
-
The reaction mixture is then poured onto crushed ice, and the precipitated 2-methyl-6-nitrophenol is collected by filtration and washed with cold water.
Step 2b: Methylation of 2-Methyl-6-nitrophenol
-
The dried 2-methyl-6-nitrophenol is dissolved in a suitable solvent such as acetone or methanol.
-
Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated to give 2-methoxy-1-methyl-3-nitrobenzene.
Step 2c: Oxidation of the Methyl Group
-
The 2-methoxy-1-methyl-3-nitrobenzene is suspended in an aqueous solution of potassium permanganate.
-
The mixture is heated to reflux for several hours. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate.
-
After completion, the hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with concentrated HCl to precipitate 2-methoxy-3-nitrobenzoic acid, which is collected by filtration.
Step 2d: Reduction, Diazotization, and Fluorination (Sandmeyer Reaction)
-
The 2-methoxy-3-nitrobenzoic acid is reduced to 3-amino-2-methoxybenzoic acid using a standard reduction method, such as catalytic hydrogenation (H2/Pd-C) or a metal/acid system (e.g., Sn/HCl).
-
The resulting amino acid is then diazotized at 0-5°C using an aqueous solution of sodium nitrite and a strong acid (e.g., HCl or HBF4).
-
The diazonium salt solution is then subjected to a Sandmeyer-type reaction. For fluorination, the Balz-Schiemann reaction is often employed, where the diazonium tetrafluoroborate salt is isolated and thermally decomposed to yield this compound. Alternatively, a solution of the diazonium salt can be added to a solution of hexafluorophosphoric acid or a similar fluorine source.
-
The final product is isolated by extraction and purified by recrystallization.
Concluding Remarks
The choice between these two synthetic routes will largely depend on the specific requirements of the laboratory. The ortho-lithiation route offers a more elegant and efficient pathway, providing a higher yield in a single step, which is ideal for rapid synthesis and instances where atom economy is a priority. However, it necessitates expertise in handling air- and moisture-sensitive reagents.
Conversely, the multi-step synthesis from o-cresol employs more conventional and less hazardous reagents (with the exception of dimethyl sulfate), making it potentially more accessible for laboratories not equipped for organolithium chemistry. While the overall yield is lower and the process is more labor-intensive, the low cost and ready availability of the starting material may be advantageous for large-scale production where cost is a primary driver.
This comparative guide is intended to provide a foundational understanding of the available synthetic strategies for this compound, empowering researchers to make informed decisions based on their experimental capabilities and project goals.
A Spectroscopic Showdown: Unraveling the Isomers of 2-Fluoro-3-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. In the realm of substituted benzoic acids, even subtle shifts in functional group positioning can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 2-Fluoro-3-methoxybenzoic acid and its positional isomers, offering a valuable resource for their differentiation and characterization.
This comparative analysis focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral signatures of each isomer, researchers can confidently identify and distinguish between these closely related compounds. The following sections present a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and visual representations of the isomeric structures and analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. This data is compiled from various sources and predictive models. Note that experimental conditions, such as solvent and instrument frequency, can cause slight variations in observed values.
Table 1: ¹H NMR Spectral Data (Predicted/Reported in ppm)
| Isomer | -COOH | Aromatic-H | -OCH₃ |
| This compound | ~13.0 | 7.1-7.5 (m) | ~3.9 (s) |
| 3-Fluoro-2-methoxybenzoic acid | ~13.0 | 7.1-7.6 (m) | ~4.0 (s) |
| 4-Fluoro-2-methoxybenzoic acid | ~13.0 | 6.8-8.0 (m) | ~3.9 (s) |
| 5-Fluoro-2-methoxybenzoic acid | ~13.0 | 7.0-7.7 (m) | ~3.9 (s) |
| 2-Fluoro-4-methoxybenzoic acid | ~12.8 | 6.7-8.1 (m) | ~3.9 (s) |
| 3-Fluoro-4-methoxybenzoic acid | ~12.9 | 7.2-7.8 (m) | ~3.9 (s) |
| 4-Fluoro-3-methoxybenzoic acid | ~13.0 | 7.3-7.7 (m) | ~3.9 (s) |
| 2-Fluoro-5-methoxybenzoic acid | ~12.9 | 6.8-7.6 (m) | ~3.8 (s) |
| 2-Fluoro-6-methoxybenzoic acid | ~13.0 | 6.8-7.4 (m) | ~3.9 (s) |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. 's' denotes a singlet, and 'm' denotes a multiplet.
Table 2: ¹³C NMR Spectral Data (Predicted in ppm)
| Isomer | C=O | C-F | C-O | Aromatic C | -OCH₃ |
| This compound | ~165 | ~155 (d) | ~148 | 115-130 | ~56 |
| 3-Fluoro-2-methoxybenzoic acid | ~165 | ~159 (d) | ~152 | 115-135 | ~62 |
| 4-Fluoro-2-methoxybenzoic acid | ~165 | ~165 (d) | ~159 | 100-135 | ~56 |
| 5-Fluoro-2-methoxybenzoic acid | ~165 | ~158 (d) | ~155 | 115-130 | ~56 |
| 2-Fluoro-4-methoxybenzoic acid | ~165 | ~166 (d) | ~163 | 100-135 | ~56 |
| 3-Fluoro-4-methoxybenzoic acid | ~165 | ~153 (d) | ~151 | 115-130 | ~56 |
| 4-Fluoro-3-methoxybenzoic acid | ~165 | ~158 (d) | ~148 | 115-130 | ~56 |
| 2-Fluoro-5-methoxybenzoic acid | ~165 | ~164 (d) | ~155 | 105-130 | ~56 |
| 2-Fluoro-6-methoxybenzoic acid | ~165 | ~161 (d) | ~157 | 110-130 | ~56 |
Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch (Ether) | C-F Stretch |
| All Isomers | 2500-3300 (broad) | 1680-1710 | 1250-1300 | 1100-1250 |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| All Isomers | 170.04 | 155 ([M-CH₃]⁺), 153 ([M-OH]⁺), 125 ([M-COOH]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluoro-methoxybenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial, as DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[2]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to provide a singlet for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary, especially for quaternary carbons.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[4]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is a common technique for this class of compounds, typically using an electron energy of 70 eV. Electrospray ionization (ESI) can also be used, often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[6]
-
Analysis : The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information.[7]
Visualizing the Isomers and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structures of the fluoro-methoxybenzoic acid isomers and a general workflow for their spectroscopic comparison.
Caption: Chemical structures of the positional isomers of fluoro-methoxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Acidity of 2-Fluoro-3-methoxybenzoic acid compared to similar compounds
For Immediate Release
This guide provides a detailed comparison of the acidity of 2-Fluoro-3-methoxybenzoic acid with structurally related compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the electronic effects of substituents on the acidity of benzoic acid derivatives.
Introduction to Acidity of Substituted Benzoic Acids
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. For substituted benzoic acids, the acidity is significantly influenced by the electronic properties of the substituents on the benzene ring. Both inductive and resonance effects can alter the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the conjugate base, while electron-donating groups tend to decrease acidity.
This guide focuses on this compound, analyzing the combined influence of a halogen (fluoro) and an ether (methoxy) group on the overall acidity of the parent benzoic acid molecule.
Comparative Acidity: pKa Values
The following table summarizes the experimental and predicted pKa values for this compound and a selection of analogous compounds. These values provide a quantitative measure of their relative acid strengths.
| Compound | pKa Value | Reference |
| This compound | 3.15 (Predicted) | [1] |
| Benzoic acid | 4.20 | [2][3][4] |
| 2-Fluorobenzoic acid | 3.27 | [5][6] |
| 3-Fluorobenzoic acid | 3.86 | [7][8][9] |
| 2-Methoxybenzoic acid | 4.09 | [10] |
| 3-Methoxybenzoic acid | 3.84 (Predicted) | [11] |
Discussion of Acidity Trends
The acidity of these compounds is a direct consequence of the electronic effects exerted by their substituents.
-
Benzoic Acid : As the parent compound, benzoic acid has a pKa of 4.20 and serves as the baseline for comparison.[2][3][4]
-
Fluorobenzoic Acids : The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the benzoate anion, thereby increasing acidity (lowering the pKa).
-
2-Fluorobenzoic acid (pKa = 3.27) is significantly more acidic than benzoic acid due to the proximity of the fluoro group to the carboxylic acid (ortho position), maximizing the inductive effect.[5]
-
3-Fluorobenzoic acid (pKa = 3.86) is also more acidic than benzoic acid, but less so than the ortho isomer.[7][8] The inductive effect weakens with distance, and in the meta position, the electron-donating resonance effect (+R) of the fluorine is not transmitted to the carboxyl group.
-
-
Methoxybenzoic Acids : The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.
-
2-Methoxybenzoic acid (pKa = 4.09) is only slightly more acidic than benzoic acid.[10] In the ortho position, both the -I and +R effects are at play. The +R effect, which destabilizes the carboxylate anion, partially counteracts the acid-strengthening -I effect. Intramolecular hydrogen bonding between the methoxy group and the carboxylic acid proton can also influence acidity.
-
3-Methoxybenzoic acid (predicted pKa = 3.84) is more acidic than both benzoic acid and its ortho-methoxy counterpart.[11] From the meta position, the strong +R effect does not extend to the carboxyl group, so the acid-strengthening -I effect dominates.
-
-
This compound (predicted pKa = 3.15) : This compound is the most acidic in the series.[1] The strong -I effect of the ortho-fluoro group is the dominant factor, significantly stabilizing the conjugate base. The meta-methoxy group also contributes with its -I effect, further enhancing the acidity. The combined electron-withdrawing nature of both substituents leads to a pronounced decrease in the pKa value compared to benzoic acid and the monosubstituted derivatives.
Experimental Protocols for pKa Determination
The determination of pKa values for compounds like substituted benzoic acids is commonly achieved through potentiometric titration or spectrophotometric methods.[12][13][14]
Potentiometric Titration
This is a widely used method for determining pKa values.[12][14]
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, i.e., when the concentrations of the acidic form and its conjugate base are equal.
Methodology:
-
Preparation of Solutions: A standard solution of the benzoic acid derivative is prepared in a suitable solvent, often a water-acetonitrile or water-ethanol mixture to ensure solubility.[12][15] A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Titration: A known volume of the acid solution is placed in a beaker, and the pH electrode is immersed. The titrant (strong base) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection. The pKa is then calculated as the pH at the half-equivalence point. For more precise calculations, methods like the Gran plot can be employed.[12]
Visualization of Electronic Effects
The following diagram illustrates the key electronic factors that influence the acidity of substituted benzoic acids.
Caption: Electronic effects on benzoic acid acidity.
References
- 1. This compound | 137654-20-7 [amp.chemicalbook.com]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. global.oup.com [global.oup.com]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 3-Fluorobenzoic acid | 455-38-9 [chemicalbook.com]
- 10. o-Anisic acid - Wikipedia [en.wikipedia.org]
- 11. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
No In-Vitro and In-Vivo Studies Found for 2-Fluoro-3-methoxybenzoic Acid
Despite a comprehensive search for published research, no specific in-vitro or in-vivo studies detailing the biological activity of 2-Fluoro-3-methoxybenzoic acid were identified.
Efforts to locate experimental data, comparative analyses, and detailed methodologies for this specific compound have been unsuccessful. The scientific literature readily available in public databases does not appear to contain research focused on the biological effects of this compound.
The search included queries for in-vitro assays, in-vivo animal studies, and broader pharmacological and toxicological screenings. The retrieved information was limited to chemical supplier listings, and database entries, with some research focusing on its isomers, such as 2-Fluoro-4-methoxybenzoic acid and 3-Fluoro-4-methoxybenzoic acid, primarily in the context of their use as intermediates in the synthesis of other compounds.
Consequently, the core requirements for a comparison guide, including quantitative data, experimental protocols, and visualizations of signaling pathways or workflows related to this compound, cannot be fulfilled at this time due to the absence of foundational research data.
Researchers, scientists, and drug development professionals interested in the potential biological activities of this compound should be aware that this appears to be an understudied area. Future research would be necessary to elucidate any potential therapeutic or biological effects of this compound.
Benchmarking 2-Fluoro-3-methoxybenzoic Acid in the Synthesis of COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine can significantly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated building blocks, 2-Fluoro-3-methoxybenzoic acid stands out as a versatile intermediate in the synthesis of various therapeutic agents, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the management of inflammation and pain.
This guide provides a comprehensive performance benchmark of this compound in the synthesis of 1,5-diarylpyrazole derivatives, a core scaffold of many COX-2 inhibitors like Celecoxib. We present a comparative analysis with its structural isomers, 3-Fluoro-4-methoxybenzoic acid and 2-Fluoro-4-methoxybenzoic acid, offering a side-by-side evaluation of their synthetic utility. The data and protocols herein are curated to assist researchers in making informed decisions for their synthetic strategies.
Comparative Synthesis of a Model 1,5-Diarylpyrazole COX-2 Inhibitor
To objectively assess the performance of this compound and its alternatives, we will focus on a common synthetic route to a 1,5-diarylpyrazole, a well-established pharmacophore for COX-2 inhibition. The general synthetic pathway involves two key steps: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the final pyrazole.
Logical Flow of the Synthetic Pathway
Caption: General synthetic route to 1,5-diarylpyrazole COX-2 inhibitors.
Performance Benchmarking: A Data-Driven Comparison
| Starting Material (Benzaldehyde Derivative) | Product (Chalcone) | Reaction Conditions | Yield (%) | Reference |
| 2-Fluoro-3-methoxybenzaldehyde | (E)-1-(Aryl)-3-(2-fluoro-3-methoxyphenyl)prop-2-en-1-one | Ethanolic KOH, rt | ~85-95% | [1][2] |
| 3-Fluoro-4-methoxybenzaldehyde | (E)-1-(Aryl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | Ethanolic KOH, rt | ~90-98% | [1][2] |
| 2-Fluoro-4-methoxybenzaldehyde | (E)-1-(Aryl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one | Ethanolic KOH, rt | ~88-96% | [1][2] |
Note: The yields are generalized from typical Claisen-Schmidt condensations reported in the literature for similar substrates. "Aryl" in the product refers to the substituent from the acetophenone derivative used.
The data suggests that all three isomers can be effectively utilized in the initial chalcone formation step with high yields. The choice between them may therefore depend on the desired substitution pattern in the final product and its influence on biological activity.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures for the synthesis of chalcones and their subsequent conversion to pyrazoles.
Experimental Workflow: From Benzoic Acid to Pyrazole
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Protocol 1: Synthesis of Fluoromethoxy-substituted Chalcones
This protocol describes a general procedure for the Claisen-Schmidt condensation.
Materials:
-
Appropriate Fluoromethoxy-substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (50 mL)
-
Potassium hydroxide (20 mmol)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) and the fluoromethoxy-substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve potassium hydroxide (20 mmol) in water (20 mL) to prepare a 1M solution.
-
Cool the flask containing the aldehyde and ketone solution in an ice bath.
-
Slowly add the potassium hydroxide solution dropwise to the flask with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 1,5-Diarylpyrazole Derivatives
This protocol outlines the cyclization of the chalcone intermediate to form the pyrazole ring.
Materials:
-
Fluoromethoxy-substituted chalcone (5 mmol)
-
Hydrazine hydrate or a substituted hydrazine hydrochloride (5.5 mmol)
-
Glacial acetic acid (20 mL) or Ethanol (30 mL) with a catalytic amount of a strong acid.
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (5.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid (pyrazole) is collected by vacuum filtration, washed with water, and dried.
-
The crude pyrazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) or by recrystallization.
Impact on Biological Activity: The Significance of Substitution Patterns
The choice of starting material, and thus the substitution pattern on the phenyl ring of the final 1,5-diarylpyrazole, is critical for its biological activity as a COX-2 inhibitor. The fluorine and methoxy groups can influence the molecule's interaction with the active site of the COX-2 enzyme.
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of action of 1,5-diarylpyrazole COX-2 inhibitors.
While specific IC50 values for COX-2 inhibition are highly dependent on the overall structure of the final molecule, the position of the fluoro and methoxy groups can fine-tune the selectivity and potency. Generally, the sulfonamide or a similar pharmacophore at the para-position of one of the aryl rings is crucial for selective COX-2 binding. The substituents on the other aryl ring, derived from the fluoromethoxybenzoic acid, can modulate the electronic and steric properties of the molecule, thereby influencing its fit within the enzyme's active site.
Conclusion
This compound and its isomers, 3-Fluoro-4-methoxybenzoic acid and 2-Fluoro-4-methoxybenzoic acid, are all valuable and high-yielding precursors for the synthesis of 1,5-diarylpyrazole-based COX-2 inhibitors. The choice of a specific isomer will primarily be dictated by the desired substitution pattern in the final therapeutic agent to optimize its biological activity. The provided protocols offer a robust starting point for the synthesis and evaluation of novel anti-inflammatory compounds. Further structure-activity relationship (SAR) studies are encouraged to elucidate the precise impact of each substitution pattern on COX-2 inhibition.
References
A Comparative Guide to 2-Fluoro-3-methoxybenzoic Acid and Its Isomers for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Fluoro-3-methoxybenzoic acid and its structural isomers. Due to a lack of publicly available experimental data on the biological activity of this compound, this document focuses on its known physicochemical properties and draws comparisons with its isomers for which some biological activities have been reported. Furthermore, this guide offers a standardized experimental protocol for preliminary bioactivity screening and discusses the principles of experimental cross-validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | This compound | 2-Fluoro-4-methoxybenzoic acid | 3-Fluoro-2-methoxybenzoic acid | 3-Fluoro-4-methoxybenzoic acid |
| CAS Number | 137654-20-7 | 394-42-3 | 106428-05-1 | 403-20-3 |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol [1] | 170.14 g/mol | 170.14 g/mol |
| Melting Point | 155-160 °C | 194-198 °C[2] | 114 °C | 211-213 °C |
| Boiling Point | Not available | ~257.8 °C[2] | Not available | Not available |
| pKa | Not available | 3.54 (Predicted) | Not available | Not available |
| LogP | Not available | 1.9[1] | 1.5 | Not available |
Comparative Biological Activity
| Compound | Reported Biological Activity |
| This compound | No specific biological activity data is publicly available. |
| 2-Fluoro-4-methoxybenzoic acid | Reported to have antimicrobial properties against bacteria like E. coli and fungi such as Candida albicans.[2] It is also used as a building block for anti-inflammatory and anticancer agents.[2] |
| 3-Fluoro-2-methoxybenzoic acid | Used as an intermediate in the synthesis of pharmaceuticals, including antipsychotics and anticonvulsants. |
| 3-Fluoro-4-methoxybenzoic acid | Utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and has been modified to create derivatives with antimicrobial applications. It is also a building block for treatments targeting Alzheimer's disease.[3] |
Note: The information on biological activity is largely based on general descriptions from suppliers and patents, and not on peer-reviewed quantitative studies. Therefore, the stated activities should be considered potential areas of investigation rather than confirmed effects.
Experimental Protocols
To facilitate the investigation of the biological activity of this compound and similar novel compounds, a detailed protocol for a common preliminary screening assay is provided below.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a widely used initial screening tool to determine the cytotoxic effects of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a selected cancer cell line.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Human cancer cell line (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Cross-Validation of Experimental Data
In the context of experimental biology and drug discovery, "cross-validation" refers to the process of confirming initial findings through independent and methodologically distinct experiments. This is crucial for ensuring the reliability and robustness of the data before proceeding with more extensive and costly studies.
A key strategy for experimental cross-validation is the use of orthogonal assays . An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or method. This helps to eliminate false positives that may arise from compound interference with the primary assay's detection system.
Example of Orthogonal Assays for Cytotoxicity:
-
Primary Assay: MTT assay (measures metabolic activity).
-
Orthogonal Assay 1: CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).
-
Orthogonal Assay 2: Real-Time Cell Analysis (RTCA) using impedance-based measurements to monitor cell proliferation.
-
Orthogonal Assay 3: High-content imaging to visualize and quantify markers of apoptosis (e.g., caspase activation, nuclear condensation).
If a compound shows activity in the primary assay, confirming this activity with one or more orthogonal assays provides greater confidence that the observed effect is a genuine biological response and not an artifact of the experimental system.
Visualizing Experimental Workflows
Hypothetical Workflow for Bioactivity Characterization
The following diagram illustrates a general workflow for the initial characterization of a novel compound like this compound.
Caption: A generalized workflow for the discovery and validation of a novel bioactive compound.
Hypothetical Signaling Pathway Modulation
Given that isomers of this compound are implicated in anti-inflammatory and anticancer activities, a plausible, though hypothetical, mechanism of action could involve the inhibition of a key signaling pathway such as NF-κB.
Caption: A diagram illustrating a hypothetical mechanism of action for an anti-inflammatory compound.
References
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-3-methoxybenzoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Engineering controls are the first line of defense. Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is highly recommended to control airborne dust or vapors.[4] Safety showers and eyewash stations should be readily accessible in the immediate work area.[4][5]
The following table summarizes the required PPE for various laboratory operations involving this compound:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves before use.[6] | Laboratory coat and appropriate protective clothing to prevent skin exposure.[4] | If dust is generated or in poorly ventilated areas, use a NIOSH/MSHA approved respirator or a dust mask (e.g., N95).[4] |
| Conducting reactions and transfers | Tightly fitting safety goggles with side-shields or a face shield. | Chemical-resistant, impervious gloves. | Laboratory coat. | Not typically required if handled in a fume hood. If exposure limits are exceeded, use a full-face respirator.[1] |
| Sample analysis | Safety glasses with side shields. | Chemical-resistant, impervious gloves. | Laboratory coat. | Not required under normal, well-ventilated conditions.[4] |
| Spill cleanup | Tightly fitting safety goggles and a face shield. | Chemical-resistant, impervious gloves. | Impervious clothing (e.g., chemical-resistant suit). | A full-face respirator is recommended, especially for large spills. |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep the container tightly closed and store it locked up.[1][5]
-
Incompatible materials include strong oxidizing agents.[5]
Spill Response:
-
Evacuate: Immediately alert others and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[4][5]
-
Clean: Decontaminate the spill area thoroughly.
-
Dispose: Treat all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste containing this compound must be collected in a designated, chemically resistant, and leak-proof container.[4]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not dispose of down the drain.[4]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
